Product packaging for Schisandrin(Cat. No.:CAS No. 7432-28-2)

Schisandrin

Cat. No.: B1681555
CAS No.: 7432-28-2
M. Wt: 432.5 g/mol
InChI Key: YEFOAORQXAOVJQ-RZFZLAGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schizandrin (also known as Schisandrol A) is a major dibenzocyclooctadiene lignan and a primary bioactive component isolated from the medicinal plant Schisandra chinensis . This compound is a focal point of scientific research due to its diverse pharmacological activities and potential therapeutic applications. Its core research value lies in its significant antioxidant, anti-inflammatory, and anti-apoptotic properties, which are investigated across multiple organ systems . Researchers study Schizandrin for its notable hepatoprotective effects, making it a valuable compound for models of liver injury and detoxification . It also demonstrates substantial neuroprotective potential, with studies suggesting it can protect cortical neurons against amyloid beta-induced toxicity and help repair memory impairments . Furthermore, its cardioprotective effects are of great interest, as it is known to inhibit myocardial cell apoptosis and reduce inflammatory damage in cardiac tissue . The mechanisms of action for Schizandrin are multifaceted and involve the modulation of several critical cellular pathways. Evidence indicates that Schizandrin can activate the Nrf2 signaling pathway, enhancing the cellular antioxidant response . It also exhibits modulatory effects on key pathways such as PI3K/Akt, which plays a crucial role in cell survival, and the NF-κB pathway, which is central to the regulation of inflammation . This product is strictly for research use in laboratory applications. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O7 B1681555 Schisandrin CAS No. 7432-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9S,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOAORQXAOVJQ-RZFZLAGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7432-28-2
Record name Schizandrin
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Record name Schizandrin
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Record name SCHISANDRIN
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Biosynthesis and Metabolic Pathways of Schizandrin

Elucidation of Schizandrin Biosynthesis Pathways

The biosynthesis of lignans (B1203133) such as schizandrin is generally understood to occur in three main stages. The initial stage is the well-established phenylpropanoid metabolic pathway, which provides the fundamental building blocks. This is followed by the specific synthesis of lignan (B3055560) monomers, and finally, the polymerization and modification of these monomers to form the complex dibenzocyclooctadiene scaffold.

The foundational steps of the pathway begin with the amino acid phenylalanine. nih.gov Phenylalanine is first converted into cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonialyase (PAL). nih.gov Subsequently, cinnamate (B1238496) 4-hydroxylase (C4H) facilitates the conversion of cinnamic acid to ρ-coumaric acid. nih.gov These initial reactions are central to the production of a wide array of phenylpropanoid-derived compounds in plants.

From ρ-coumaric acid, the pathway proceeds through a series of enzymatic steps to produce monolignols, such as coniferyl alcohol, which are the direct precursors to lignans. researchgate.net The coupling of two coniferyl alcohol units initiates the formation of the basic lignan skeleton. Further enzymatic reactions, including cyclization, oxidation, and methylation, are required to form the characteristic dibenzocyclooctadiene structure of schizandrin.

Once the core structure is formed, in vivo metabolic transformations occur. The primary metabolic pathways for schisandra lignans are hydroxylation and demethylation. frontiersin.orgdntb.gov.ua In vitro studies using rat liver microsomes have identified several major metabolites of schizandrin, including 7,8-dihydroxy-schizandrin, 7,8-dihydroxy-2-demethyl-schizandrin, and 7,8-dihydroxy-3-demethyl-schizandrin, indicating that these oxidative transformations are key metabolic fates of the parent compound. nih.gov

Table 1: Key Stages in the Biosynthesis and Metabolism of Schizandrin
StageKey Precursor/IntermediateProductGeneral Process
Phenylpropanoid Pathway StartPhenylalanineCinnamic acidDeamination
Phenylpropanoid PathwayCinnamic acidρ-Coumaric acidHydroxylation
Lignan Monomer Synthesisρ-Coumaric acidConiferyl alcoholSeries of reductions and hydroxylations
Lignan FormationConiferyl alcohol (x2)Dibenzocyclooctadiene scaffoldDimerization and cyclization
In Vivo MetabolismSchizandrinHydroxylated and demethylated derivativesPhase I metabolic reactions

Enzymology of Schizandrin Production

The production of schizandrin is governed by a cascade of specific enzymes that catalyze each step of its biosynthetic pathway. The initial and rate-limiting enzymes belong to the phenylpropanoid pathway.

Key Enzymes in the Biosynthetic Pathway:

Phenylalanine ammonialyase (PAL): This enzyme initiates the entire pathway by catalyzing the deamination of phenylalanine to form cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce ρ-coumaric acid. nih.gov

4-Coumarate CoA ligase (4CL): This enzyme activates ρ-coumaric acid by ligating it to Coenzyme A, preparing it for downstream reactions. researchgate.net

Caffeoyl CoA-O-methyltransferase (CCoAOMT): This enzyme is involved in the methylation steps that are crucial for forming the specific structure of the coniferyl alcohol monomer. researchgate.net

Cinnamoyl CoA-reductase (CCR): CCR catalyzes a key reduction step in the formation of monolignols from their CoA-esters. researchgate.net

Cytochrome P450 enzymes (CYPs): Beyond the initial steps, various CYPs are implicated in the later stages of modification and metabolism. For instance, CYP3A4 is known to catalyze the conversion of schisandrin (B1198587) A to other this compound derivatives through hydroxylation and demethylation. frontiersin.org

O-methyltransferases (OMTs): Specific OMTs, such as those designated OMT77, OMT80, and OMT85 in Schisandra sphenanthera, are believed to be involved in the final polymerization and modification of the lignan monomers. nih.gov

Table 2: Principal Enzymes in Schizandrin Biosynthesis
EnzymeAbbreviationFunctionStage of Pathway
Phenylalanine ammonialyasePALConverts Phenylalanine to Cinnamic acidInitial Phenylpropanoid Pathway
Cinnamate 4-hydroxylaseC4HConverts Cinnamic acid to ρ-Coumaric acidInitial Phenylpropanoid Pathway
4-Coumarate CoA ligase4CLActivates ρ-Coumaric acidLignan Monomer Synthesis
Caffeoyl CoA-O-methyltransferaseCCoAOMTCatalyzes methylation reactionsLignan Monomer Synthesis
Cinnamoyl CoA-reductaseCCRCatalyzes reduction of CoA-estersLignan Monomer Synthesis
Cytochrome P450sCYPsCatalyze hydroxylation and demethylationMetabolism and Modification
O-methyltransferasesOMTsInvolved in polymerization and modificationFinal Lignan Assembly

Genetic Regulation of Schizandrin Biosynthesis

The biosynthesis of secondary metabolites like schizandrin is tightly controlled at the genetic level, primarily through the action of transcription factors (TFs). nih.gov These regulatory proteins bind to specific regions of DNA to control the rate of transcription of the structural genes that encode the biosynthetic enzymes. This regulation ensures that compounds are produced in specific tissues, at specific developmental stages, and in response to environmental cues.

Transcriptome analyses of Schisandra sphenanthera have identified numerous unigenes as putative TFs belonging to several large families. The most abundant families implicated in regulating lignan biosynthesis include C2H2, basic helix-loop-helix (bHLH), ethylene (B1197577) responsive factors (ERFs), MYB, and WRKY. nih.gov

The MYB family of transcription factors is particularly prominent in the regulation of the phenylpropanoid pathway. Specific MYB proteins are known to act as positive regulators of lignan biosynthesis. nih.gov For example, phylogenetic analyses suggest that a transcription factor designated MYB18 may be a key positive regulator in S. sphenanthera. nih.gov This is consistent with findings in other plant species where MYB TFs activate the genes encoding enzymes like PAL and C4H, thereby controlling the metabolic flux into the lignan pathway.

The bHLH and ERF families are also thought to play significant regulatory roles. nih.gov These TFs often work in concert with MYB proteins, forming regulatory complexes that can fine-tune the expression of biosynthetic genes. The interplay between different TF families creates a complex regulatory network that precisely controls the accumulation of schizandrin and related lignans.

Table 3: Key Transcription Factor Families in Schizandrin Biosynthesis Regulation
Transcription Factor FamilyPutative RoleExample/Note
MYBPositive regulation of phenylpropanoid and lignan pathwaysMYB18 is a potential key regulator in S. sphenanthera. nih.gov
basic helix-loop-helix (bHLH)Co-regulation of secondary metabolism genes, often with MYBsOne of the most numerous TF families identified. nih.gov
Ethylene Responsive Factors (ERFs)Response to developmental and environmental signalsAbundantly expressed in tissues producing lignans. nih.gov
WRKYRegulation of defense-related and secondary metabolism genesA significant number of WRKY members were identified. nih.gov
C2H2Diverse regulatory functionsThe most abundant TF family identified in the relevant transcriptome. nih.gov

Molecular Mechanisms of Schizandrin Action: in Vitro and Cellular Studies

Modulation of Intracellular Signaling Pathways by Schizandrin

Schizandrin's therapeutic potential appears to stem from its ability to interact with and regulate key signaling cascades within the cell. These interactions are complex and often cell-type and stimulus-dependent. The following sections detail the specific pathways known to be modulated by schizandrin.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Schizandrin has been shown to be a potent inhibitor of this pathway. spandidos-publications.comfrontiersin.org In various cell types, including macrophages and chondrocytes, schizandrin A and schizandrin B have demonstrated the ability to suppress the activation of NF-κB. spandidos-publications.comfrontiersin.orgamegroups.org This is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. frontiersin.orgamegroups.org As a result, the translocation of the NF-κB p65 subunit into the nucleus is inhibited, leading to a downstream reduction in the expression of pro-inflammatory genes. frontiersin.orgamegroups.org

For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, schisandrin (B1198587) A was found to inhibit the nuclear translocation of NF-κB. spandidos-publications.com Similarly, this compound A reversed the IL-1β-induced phosphorylation of p65 and IκBα in rat chondrocytes. frontiersin.org Schizandrin B has also been shown to inhibit the NF-κB signaling pathway in macrophages, contributing to its anti-liver fibrosis effects. amegroups.org Furthermore, schizandrin B has been observed to suppress the MyD88/TLR4/NF-κB signaling pathway in LPS-induced sepsis models. nih.gov

Table 1: Effects of Schizandrin on NF-κB Signaling Pathway Components

Compound Cell Type Stimulus Key Findings Reference
Schizandrin A Rat Chondrocytes IL-1β Inhibited phosphorylation of p65 and IκBα, and nuclear translocation of p65. frontiersin.org frontiersin.org
Schizandrin A RAW 264.7 Macrophages LPS Inhibited nuclear translocation of NF-κB. spandidos-publications.com spandidos-publications.com
Schizandrin B Macrophages LPS Inhibited nuclear translocation of p65. amegroups.org amegroups.org
Schizandrin B RAW 264.7 Macrophages LPS Inhibited the MyD88/TLR4/NF-κB pathway. nih.gov nih.gov
Schizandrin C LX-2 and HSC-T6 cells CCl4 Reduced protein levels of IκB-Kinase-β, NF-κB p65, and p-NF-κB p65. nih.gov nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family primarily consists of three well-characterized subfamilies: Extracellular signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPKs. Schizandrin has been shown to modulate all three of these key MAPK pathways. frontiersin.orgfrontiersin.orgjst.go.jp

The ERK pathway is typically associated with cell survival and proliferation. qiagen.com Schizandrin's effect on ERK signaling can be either inhibitory or activatory, depending on the cellular context and the specific schizandrin isomer. For instance, schizandrin A was found to suppress the IL-1β-induced phosphorylation of ERK in rat chondrocytes, contributing to its anti-inflammatory effects. frontiersin.org In contrast, in a model of Alzheimer's disease, schizandrin A was shown to activate the ERK/MAPK pathway, which was associated with a neuroprotective effect. nih.gov Schizandrin B has been shown to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner in human hepatocytes. jst.go.jp

The JNK pathway is often activated in response to cellular stress and is heavily involved in apoptosis and inflammation. jst.go.jp Several studies have demonstrated that schizandrin can inhibit the activation of the JNK pathway. In rat chondrocytes stimulated with IL-1β, schizandrin A effectively suppressed the phosphorylation of JNK. frontiersin.org Similarly, schizandrin B was found to inhibit the phosphorylation of JNK in human hepatocytes, which was linked to a reduction in apoptosis. jst.go.jp In a model of testicular inflammation, schizandrin B was also shown to mitigate inflammation and apoptosis by inhibiting the Androgen Receptor (AR)-JNK pathway. nih.govresearchgate.net

The p38 MAPK pathway is another stress-activated pathway that plays a significant role in inflammation and apoptosis. frontiersin.org Schizandrin has been consistently shown to inhibit the activation of the p38 MAPK pathway. In rat chondrocytes, schizandrin A inhibited the IL-1β-induced phosphorylation of p38 in a concentration-dependent manner. frontiersin.org Schizandrin B also demonstrated a dose-dependent inhibition of p38 phosphorylation in human hepatocytes. jst.go.jp Furthermore, schizandrin C was found to reduce the phosphorylation of p38 in a mouse model of liver fibrosis. nih.gov

Table 2: Modulation of MAPK Signaling Pathways by Schizandrin

Compound Cell Type Stimulus Pathway Effect Reference
Schizandrin A Rat Chondrocytes IL-1β ERK, JNK, p38 Inhibition of phosphorylation. frontiersin.org frontiersin.org
Schizandrin A SH-SY5Y & SK-N-SH cells Aβ25-35 ERK Activation (up-regulation of p-ERK1/2). nih.gov nih.gov
Schizandrin B Human Hepatocytes (HHL-5) Acetaminophen ERK, JNK, p38 Dose-dependent inhibition of phosphorylation. jst.go.jp jst.go.jp
Schizandrin B Mouse Sertoli Cells LPS JNK Inhibition of phosphorylation. nih.govresearchgate.net nih.govresearchgate.net
Schizandrin C Mouse Liver CCl4 p38, ERK Inhibition of phosphorylation. nih.gov nih.gov

The Phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. Schizandrin has been shown to modulate the PI3K/Akt pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells. spandidos-publications.combjournal.org

In melanoma cells, schizandrin A was found to decrease the phosphorylation of both PI3K and Akt. bjournal.org Similarly, in colon carcinoma cells, schizandrin A reduced the levels of phosphorylated PI3K and Akt. cellmolbiol.org Interestingly, the inhibitory effect of schizandrin A on the PI3K/Akt pathway in certain cancer cells appears to be mediated through the regulation of microRNAs. cellmolbiol.org In contrast, schizandrin B has been shown to activate the PI3K/Akt signaling pathway in the context of estrogen deficiency-induced osteoporosis, suggesting a role in promoting bone health. archivesofmedicalscience.com

Table 3: Regulation of the PI3K/Akt Signaling Pathway by Schizandrin

Compound Cell Type/Model Effect Associated Outcome Reference
Schizandrin A Melanoma A375 cells Decreased phosphorylation of PI3K and Akt. bjournal.org Inhibition of cell proliferation and migration. bjournal.org bjournal.org
Schizandrin A Colon Carcinoma cells Reduced levels of p-PI3K and p-Akt. cellmolbiol.org Enhanced chemosensitivity to 5-fluorouracil. cellmolbiol.org cellmolbiol.org
Schizandrin A RAW 264.7 Macrophages Reduced LPS-induced phosphorylation of PI3K and Akt. spandidos-publications.com Anti-inflammatory effects. spandidos-publications.com spandidos-publications.com
Schizandrin B Ovariectomized Rats Activated phosphorylation of PI3K and Akt. archivesofmedicalscience.com Alleviation of osteoporosis. archivesofmedicalscience.com archivesofmedicalscience.com

AMP-activated Protein Kinase (AMPK) Signaling Pathway Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism and maintaining cellular homeostasis. mdpi.comnih.gov Activation of AMPK can trigger a cascade of events that help to restore energy balance, including the inhibition of anabolic processes and the stimulation of catabolic pathways. nih.gov

This compound B, a major dibenzocyclooctadiene lignan (B3055560), has been shown to activate the AMPK signaling pathway. In a study utilizing H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R), a model for myocardial ischemia/reperfusion injury, pretreatment with this compound B led to an increase in the phosphorylation of AMPK. spandidos-publications.com This activation of AMPK by this compound B is believed to be a key mechanism behind its cardioprotective effects, as AMPK activation is known to enhance myocardial resistance to oxidative stress. spandidos-publications.com The activation of AMPK by this compound B was also linked to the subsequent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of antioxidant defense. spandidos-publications.comimpactaging.com

Experimental ModelKey FindingsReference
H9c2 cardiomyocytes (Hypoxia/Reoxygenation model)This compound B increased the phosphorylation of AMPK. spandidos-publications.com
-This compound B-induced activation of Nrf2 was mediated by the AMPK pathway. spandidos-publications.com

Janus Kinase/Signal Transducer and Activator of Transcription (Jak/STAT) Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, cell proliferation, and apoptosis. frontiersin.orgmdpi.comscielo.brnih.gov Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. mdpi.com

In vitro studies have demonstrated that schizandrins can inhibit the Jak/STAT pathway. Schizandrin A was found to inhibit the lipopolysaccharide (LPS)-induced activation of the Jak2-Stat3 signaling pathway in both BV-2 microglial cells and primary microglia. nih.govresearchgate.netsentosacy.com This inhibition was associated with a reduction in the production of pro-inflammatory mediators. nih.govresearchgate.net Similarly, schizandrin C has been shown to suppress the activation of the Jak/STAT pathway in lipoteichoic acid (LTA)-stimulated microglial cells. biocrick.comresearchgate.netchemfaces.com This inhibitory effect on the Jak/STAT pathway contributes to the anti-neuroinflammatory properties of these schizandrin compounds. researchgate.nete-century.us

CompoundExperimental ModelKey FindingsReference
Schizandrin ALPS-stimulated BV-2 and primary microglial cellsInhibited the Jak2-Stat3 signaling pathway. nih.govresearchgate.netsentosacy.com
Schizandrin CLTA-stimulated microglial cellsSuppressed Jak-STAT activation. biocrick.comchemfaces.com

TRAF6-IKKβ Pathway Modulation

The TNF receptor-associated factor 6 (TRAF6)-IκB kinase β (IKKβ) pathway is a key component of the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a pivotal role in inflammation, immunity, and cell survival. e-century.us

Schizandrin A has been identified as a modulator of the TRAF6-IKKβ pathway. In studies using LPS-stimulated microglial cells, schizandrin A was shown to inhibit the TRAF6-IKKβ-NF-κB signaling pathway. nih.govresearchgate.netsentosacy.come-century.usresearchgate.net This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, leading to a decrease in the expression of pro-inflammatory genes. nih.govresearchgate.net The modulation of this pathway is a significant contributor to the anti-inflammatory and neuroprotective effects of schizandrin A observed in cellular models. researchgate.net

CompoundExperimental ModelKey FindingsReference
Schizandrin ALPS-stimulated microglial cellsInhibited the TRAF6-IKKβ-NF-κB signaling pathway. nih.govresearchgate.netsentosacy.come-century.usresearchgate.net

Wnt/β-catenin Signaling Pathway Interference

The Wnt/β-catenin signaling pathway is a highly conserved pathway that regulates cell proliferation, differentiation, and apoptosis during embryonic development and adult tissue homeostasis. nih.govnih.govaging-us.comfrontiersin.org Aberrant activation of this pathway is often associated with the development of cancer. researchgate.net

Schizandrin A has been demonstrated to interfere with the Wnt/β-catenin signaling pathway. In a study on tongue cancer cells, schizandrin A was found to inactivate the Wnt/β-catenin signaling pathway. researchgate.net This inactivation was associated with the inhibition of cell proliferation, migration, and invasion. The study also suggested that schizandrin A's effect on this pathway might be mediated through the downregulation of miR-429. researchgate.net Similarly, in triple-negative breast cancer cells, schizandrin A treatment led to the suppression of the over-activated Wnt signaling pathway. researchgate.net

CompoundExperimental ModelKey FindingsReference
Schizandrin ATongue cancer cellsInactivated the Wnt/β-catenin signaling pathway. researchgate.net
Schizandrin ATriple-negative breast cancer cells (MDA-MB-231 and BT-549)Suppressed the over-activated Wnt signaling pathway. researchgate.net

RhoA/ROCK1 Pathway Investigations

The Ras homolog gene family, member A (RhoA)/Rho-associated coiled-coil containing protein kinase 1 (ROCK1) pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and smooth muscle contraction. tandfonline.comphcog.com

Investigations into the effect of schizandrin A on this pathway have revealed its modulatory role. In a study on rats with diabetes-induced erectile dysfunction, schizandrin A was found to ameliorate the condition by inhibiting the RhoA/ROCK pathway in corpus cavernosum smooth muscle cells. phcog.com Another study involving a traditional Chinese medicine compound containing schizandrin A, GRS, showed that it reduced myosin light chain (MLC) phosphorylation through the ROCK/cofilin signaling pathway in brain endothelial cells subjected to oxygen-glucose deprivation/reoxygenation. tandfonline.com

Compound/FormulationExperimental ModelKey FindingsReference
Schizandrin ADiabetic rats with erectile dysfunctionInhibited the RhoA/ROCK pathway in corpus cavernosum smooth muscle cells. phcog.com
GRS (containing this compound A)bEnd.3 brain endothelial cells (OGD/R model)Reduced MLC phosphorylation via the ROCK/cofilin signaling pathway. tandfonline.com

Epidermal Growth Factor Receptor (EGFR)/AKT/GSK3β Signaling Pathway Modulation

The epidermal growth factor receptor (EGFR)/protein kinase B (AKT)/glycogen (B147801) synthase kinase 3β (GSK3β) signaling pathway is a major pathway that regulates cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov Dysregulation of this pathway is a hallmark of many cancers.

Schizandrin A has been shown to modulate the EGFR/AKT/GSK3β signaling pathway. In a study on diabetic nephropathy in rats, schizandrin A was found to inhibit the expression of EGFR and modulate the AKT/GSK-3β pathway, leading to a protective effect on the kidneys. mdpi.com Furthermore, a combination of schizandrin and nootkatone (B190431) was reported to exert a neuroprotective effect in a cellular model of Alzheimer's disease by activating the PI3K/Akt/GSK-3β/mTOR pathway. researchgate.net

Compound/CombinationExperimental ModelKey FindingsReference
Schizandrin ADiabetic nephropathy rat modelInhibited EGFR expression and modulated the AKT/GSK-3β pathway. mdpi.com
Schizandrin and NootkatoneAβ1-42 induced PC12 cellsActivated the PI3K/AKT/Gsk-3β/mTOR pathway. researchgate.net

cAMP/Protein Kinase A/cAMP Response Element-Binding Protein (cAMP/PKA/CREB) Pathway Activation

The cyclic AMP (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway is a ubiquitous signaling cascade that plays a crucial role in regulating various cellular processes, including gene expression, metabolism, and cell survival. biocrick.combpsbioscience.com

Schizandrin C has been identified as an activator of the cAMP/PKA/CREB pathway. In microglial cells, treatment with schizandrin C led to a significant increase in the activation of this pathway. biocrick.comresearchgate.netchemfaces.comresearchgate.net This activation was linked to the induction of phase II detoxifying/antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1). The activation of the cAMP/PKA/CREB pathway by schizandrin C is a key mechanism underlying its anti-neuroinflammatory effects. biocrick.comresearchgate.netchemfaces.com

CompoundExperimental ModelKey FindingsReference
Schizandrin CMicroglial cellsActivated the cAMP/PKA/CREB signaling pathway. biocrick.comresearchgate.netchemfaces.comresearchgate.net
Schizandrin CMicroglial cellsActivation of this pathway led to the induction of phase II detoxifying/antioxidant enzymes. biocrick.comchemfaces.com

Toll-Like Receptor 4 (TLR4) Pathway Interactions

Schizandrin has been shown to modulate the Toll-Like Receptor 4 (TLR4) signaling pathway, a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. mdpi.comfrontiersin.org Schizandrin B, a prominent isomer, has demonstrated the ability to inhibit the inflammatory response triggered by LPS. nih.gove-century.us

In cellular models, such as RAW264.7 macrophages, schizandrin B has been observed to suppress the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) upon LPS stimulation. nih.gove-century.us The mechanism underlying this anti-inflammatory effect involves the inhibition of the TLR4-mediated MyD88/IKK/NF-κB pathway. nih.gove-century.us Specifically, schizandrin B has been found to block the expression of MyD88 and TLR4, and to suppress the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression. nih.gove-century.us

Furthermore, schizandrin has been reported to attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs), which are also downstream of TLR4 signaling. nih.gov Studies have also indicated that schizandrin can reduce the levels of pro-inflammatory factors in depressive mouse models by suppressing the expression of the TLR4/NF-κB signaling pathway in the hippocampus. nih.gov

Table 1: Effect of Schizandrin on TLR4 Pathway Components and Inflammatory Mediators
CompoundCell Line/ModelStimulusObserved EffectReference
Schizandrin BRAW264.7 macrophagesLPSInhibited production of IL-1β, TNF-α, IL-6, and HMGB1. Blocked expression of MyD88 and TLR4. Suppressed NF-κB activity and decreased MAPK phosphorylation. nih.gove-century.us
SchizandrinLPS-induced depressive miceLPSReduced levels of pro-inflammatory factors and suppressed TLR4/NF-κB signaling in the hippocampus. nih.gov
Schizandrin CCCl4-induced fibrotic liver in miceCCl4Inhibited the phosphorylation of p38 MAPK and extracellular signal-regulated protein kinase (ERK). frontiersin.org

Regulation of Gene Expression by Schizandrin

Schizandrin exerts significant regulatory effects on the expression of a wide array of genes involved in critical cellular processes. These include genes related to antioxidant defense, apoptosis, and cell cycle control.

A key mechanism of schizandrin's cytoprotective effects is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govscielo.br Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes. greentech.frisciii.es Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of its target genes. greentech.fr

Studies have shown that various forms of schizandrin, including schizandrin A, B, and C, can induce the activation of the Nrf2 pathway. nih.govnih.gove-century.us For instance, schizandrin B has been shown to increase the expression of Nrf2 in H9c2 cells subjected to hypoxia/reoxygenation injury. nih.gov This activation is associated with the upregulation of downstream antioxidant enzymes. nih.gov Similarly, polysaccharides from Schisandra chinensis have been found to promote the transfer of Nrf2 from the cytoplasm to the nucleus. scielo.br

One of the critical downstream targets of the Nrf2 pathway is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. frontiersin.org Schizandrin has been consistently shown to induce the expression of HO-1. nih.govnih.gove-century.us For example, schizandrin B increased the expression of HO-1 in H/R-treated H9c2 cells. nih.govsemanticscholar.org Schizandrin C also induced HO-1 expression in microglia, contributing to its anti-neuroinflammatory effects. nih.govchemfaces.com This induction of HO-1 is often mediated through the activation of upstream signaling pathways such as Nrf2 and PI3K/Akt. frontiersin.org

Table 2: Induction of Nrf2 Pathway and Downstream Genes by Schizandrin
CompoundCell Line/ModelConditionEffect on Nrf2Effect on HO-1Effect on NQO-1Reference
Schizandrin BH9c2 cellsHypoxia/ReoxygenationIncreased expressionIncreased expressionIncreased expression nih.govsemanticscholar.orgresearchgate.net
Schizandrin CMicroglia-Increased activationIncreased expressionIncreased expression nih.govchemfaces.com
Schizandrin ACerebral Ischemia/Reperfusion-Increased transcriptionIncreased expressionIncreased expression e-century.us

Schizandrin has been shown to modulate the expression of genes involved in apoptosis, or programmed cell death, in various cell types. Its effects can be either pro-apoptotic or anti-apoptotic depending on the cellular context.

In cancer cells, schizandrin A and B have demonstrated pro-apoptotic effects. Schizandrin A was found to increase the expression of pro-apoptotic proteins such as cleaved-caspase-3, cleaved-PARP, and Bax, while decreasing the anti-apoptotic protein Bcl-2 in colorectal cancer cells and malignant melanoma cells. portlandpress.comnih.govscielo.br Similarly, schizandrin B triggered apoptosis in human lung adenocarcinoma A549 cells by increasing Bax and cleaved caspase-3 and -9, and decreasing Bcl-2. e-century.us In gastric cancer cells, schizandrin A induced apoptosis by downregulating Bcl-2 and upregulating Bax and cleaved-caspase 3. nih.gov

Conversely, in non-cancerous cells under stress, schizandrin can exhibit anti-apoptotic properties. For instance, schizandrin B inhibited apoptosis in human hepatocytes by suppressing the expression of pro-apoptotic proteins like PARP, Caspase-3, and Bax, and upregulating the anti-apoptotic protein Bcl-2. jst.go.jp It also protected HK-2 proximal tubule epithelial cells from cisplatin-induced apoptosis. spandidos-publications.com

Table 3: Modulation of Apoptosis-Related Gene and Protein Expression by Schizandrin
CompoundCell LineEffectUpregulated Pro-Apoptotic FactorsDownregulated Anti-Apoptotic FactorsReference
Schizandrin AColorectal cancer cells (RKO)Pro-apoptoticCleaved-caspase-3, Cleaved-PARPBcl-2 portlandpress.com
Schizandrin BLung adenocarcinoma cells (A549)Pro-apoptoticBax, Cleaved caspase-3, Cleaved caspase-9, Cyto CBcl-2 e-century.us
Schizandrin AMalignant melanoma cells (A375)Pro-apoptoticCleaved-caspase-3, Cleaved-caspase-9, BaxBcl-2 nih.govscielo.br
Schizandrin AGastric cancer cells (AGS)Pro-apoptoticBax, Cleaved-caspase 3, Cleaved-PARPBcl-2 nih.gov
Schizandrin BHuman hepatocytes (HHL-5)Anti-apoptotic-PARP, Caspase-3, Cleaved caspase-3, Bax jst.go.jp

Schizandrin has been observed to influence the cell cycle, the series of events that take place in a cell leading to its division and duplication. In the context of cancer, schizandrin often induces cell cycle arrest, thereby inhibiting proliferation.

Schizandrin A has been reported to cause G0/G1 phase arrest in colorectal cancer cells. portlandpress.com This was accompanied by a dose-dependent decrease in the expression of proteins that promote the G0-G1 transition, including phosphorylated Rb, Cyclin D1, Cdk4, and Cdk6. portlandpress.com In non-small cell lung cancer (NSCLC) cells, schizandrin A also induced G1/S-phase arrest at lower concentrations and G2/M-phase arrest at higher concentrations. nih.gov This was associated with decreased expression of Cyclin D1, CDK4, and CDK6, and increased expression of p53. nih.gov

Schizandrin B has also been shown to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. e-century.us This effect was mediated by the downregulation of cyclin D1, CDK4, and CDK6, and the upregulation of p53 and p21. e-century.us

Table 4: Regulation of Cell Cycle-Related Proteins by Schizandrin in Cancer Cells
CompoundCell LineCell Cycle Phase ArrestDownregulated ProteinsUpregulated ProteinsReference
Schizandrin AColorectal cancer cells (RKO)G0/G1p-Rb, Cyclin D1, Cdk4, Cdk6- portlandpress.com
Schizandrin BLung adenocarcinoma cells (A549)G0/G1Cyclin D1, CDK4, CDK6p53, p21 e-century.us
Schizandrin ANon-small cell lung cancer cells (A549, H1975)G1/S and G2/MCyclin D1, CDK4, CDK6, Cyclin E1p53, Cyclin E2, CDK2, SOX4 nih.gov

Heat Shock Factor 1 (HSF1) Inhibition and Related Gene Expression

Schizandrin A has been identified as a novel inhibitor of Heat Shock Factor 1 (HSF1), a critical transcription factor in the cellular stress response. portlandpress.com HSF1 is a master regulator that controls the expression of heat shock proteins (HSPs) in response to various stressors. ijbs.com In many cancer cells, HSF1 is overly active, contributing to the maintenance of protein balance and cell survival. portlandpress.comportlandpress.com

Studies have shown that Schizandrin A can directly bind to HSF1, exhibiting a moderate affinity in surface plasmon resonance (SPR) experiments. portlandpress.comportlandpress.com This interaction is thought to be stabilized by key hydrogen bonds and hydrophobic interactions, as suggested by molecular docking simulations. portlandpress.comportlandpress.com By binding to HSF1, Schizandrin A effectively suppresses its transcriptional activity. ijbs.com This inhibition has been demonstrated through HSE (heat shock element) luciferase reporter assays, which showed a concentration-dependent decrease in HSF1 activity upon Schizandrin A treatment. nih.gov

The inhibition of HSF1 by Schizandrin A leads to a downstream reduction in the expression of HSF1 target genes, most notably heat shock proteins such as HSP70 and HSP27. portlandpress.com This effect has been observed at both the mRNA and protein levels through quantitative PCR (qPCR) and Western blot analyses, respectively. nih.gov The suppression of HSPs by Schizandrin A occurs under both normal and heat shock conditions. portlandpress.com This disruption of the heat shock response can render cancer cells more susceptible to apoptosis. ijbs.com For instance, in colorectal cancer cells, the inhibition of HSF1 by Schizandrin A has been linked to cell cycle arrest and apoptosis. portlandpress.comnih.gov

Table 1: Effect of Schizandrin A on HSF1 Signaling

Parameter Effect of Schizandrin A Method of Observation Reference
HSF1 Activity Inhibition HSE Luciferase Reporter Assay nih.gov
Binding to HSF1 Direct, moderate affinity Surface Plasmon Resonance (SPR) portlandpress.comportlandpress.com
HSP70 Expression Downregulation qPCR, Western Blot portlandpress.com
HSP27 Expression Downregulation qPCR, Western Blot portlandpress.com
HSP90 Expression Downregulation qRT-PCR, Western Blot nih.gov

Non-coding RNA Regulation (e.g., HOTAIR-miR-125a-mTOR Pathway)

Schizandrin B has been shown to modulate the expression of non-coding RNAs, which are RNA molecules that are not translated into proteins but play crucial roles in gene regulation. nih.gov A significant example of this is its regulatory effect on the HOTAIR-miR-125a-mTOR pathway, particularly in glioma cells. frontiersin.orgnih.gov

Long non-coding RNAs (lncRNAs) like HOTAIR (Hox transcript antisense intergenic RNA) can act as molecular sponges for microRNAs (miRNAs), thereby preventing them from binding to their target messenger RNAs (mRNAs). cellmolbiol.org In glioma cells, HOTAIR expression is often elevated, contributing to tumor progression. Schizandrin B has been found to reduce the expression of HOTAIR. frontiersin.orgcellmolbiol.org

Concurrently, Schizandrin B increases the expression of miR-125a-5p. frontiersin.org MiR-125a acts as a tumor suppressor by targeting the mRNA of mTOR (mammalian target of rapamycin), a key regulator of cell growth and proliferation. cellmolbiol.org By downregulating HOTAIR, Schizandrin B effectively "releases" miR-125a to inhibit mTOR expression. frontiersin.orgcellmolbiol.org This leads to a reduction in the phosphorylation of mTOR, ultimately suppressing the migration and invasion of glioma cells. frontiersin.org

In addition to the HOTAIR-miR-125a-mTOR axis, Schizandrin A has been shown to upregulate miR-195, which in turn enhances the chemosensitivity of colon carcinoma cells to 5-fluorouracil. cellmolbiol.org Schizandrin A has also been found to downregulate miR-429 in thyroid cancer cells, inhibiting their proliferation, migration, and invasion. spandidos-publications.com

Sterol Regulatory Element-Binding Proteins (SREBPs) and Lipid Metabolism Genes

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that play a central role in regulating the synthesis of cholesterol and fatty acids. nih.gov There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. nih.gov SREBP-1 isoforms are primarily involved in fatty acid metabolism, while SREBP-2 is more specific to cholesterol synthesis. nih.gov

In the context of non-alcoholic fatty liver disease (NAFLD), the accumulation of lipids in liver cells (steatosis) is a key feature. Studies using a free fatty acid (FFA)-induced steatosis model in L-02 liver cells have shown that this compound B can mitigate this lipid accumulation. nih.gov This effect is, at least in part, mediated by the downregulation of SREBP-1. nih.gov The FFA mixture was found to upregulate the mRNA and protein levels of SREBP-1, and treatment with this compound B reversed this upregulation in a dose-dependent manner. nih.gov

Furthermore, this compound B also reversed the FFA-induced upregulation of adipose differentiation-related protein (ADRP), another key regulator of hepatic lipid metabolism. nih.gov These findings suggest that Schizandrin B can inhibit FFA-induced steatosis by modulating the expression of crucial genes involved in lipid metabolism, including SREBP-1. nih.gov

PPARα and AMPK Gene Expression Modulation

Peroxisome proliferator-activated receptor-alpha (PPARα) and AMP-activated protein kinase (AMPK) are critical regulators of cellular energy homeostasis and lipid metabolism.

In a study on free fatty acid-induced steatosis in L-02 cells, the mRNA levels of PPARα were measured. While the study primarily focused on the effects of this compound B on SREBP-1 and ADRP, it also investigated PPARα as a regulator of hepatic lipid metabolism. nih.gov Another lignan, Gomisin N, has been shown to up-regulate the mRNA levels of PPARα and PPARδ, which are associated with increased mitochondrial fatty acid oxidation. nih.gov

AMPK acts as a cellular energy sensor; its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. mdpi.com AMPK can regulate metabolism at the transcriptional level by phosphorylating and inhibiting transcription factors like SREBP-1. mdpi.com Some studies suggest that the effects of certain lignans (B1203133) on lipid metabolism may be linked to the AMPK signaling pathway. For instance, Gomisin N was found to significantly increase the phosphorylation of AMPK, leading to the activation of brown adipose tissue markers and thermogenesis in adipocytes. nih.gov

Sirtuin 1 (SIRT1) Gene Regulation

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a wide range of cellular processes, including stress response, metabolism, and aging. atlasgeneticsoncology.orgwikipedia.org It regulates the function of numerous transcription factors and other proteins through deacetylation. atlasgeneticsoncology.org

Research has indicated that compounds from Schisandra chinensis can influence SIRT1 expression. One study demonstrated that an extract of Schisandra chinensis increased the expression of SIRT1 in the skeletal muscle of mice. researchgate.net This upregulation of SIRT1 was associated with an increase in the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis. researchgate.net The study suggested that the activation of the SIRT1/PGC1α pathway by the extract contributed to the improvement of mitochondrial function and the attenuation of obesity-related muscle wasting. researchgate.net While this study used a whole extract, it points to the potential of its bioactive components, like schizandrins, to modulate the SIRT1 signaling pathway.

Enzyme Modulation and Interaction by Schizandrin

Cytochrome P450 Enzyme Activity Modulation

Schizandrins, particularly Schizandrin A and Schizandrin B, have been found to modulate the activity of cytochrome P450 (CYP) enzymes, which are a superfamily of enzymes essential for the metabolism of a wide variety of compounds, including drugs. researchgate.netfrontiersin.org

In vivo studies in rats have demonstrated that Schizandrin B can significantly inhibit the activity of CYP3A. nih.gov This inhibition was shown to be dose-dependent and noncompetitive. frontiersin.org The administration of Schizandrin B for three consecutive days led to a significant increase in the plasma concentration and oral bioavailability of midazolam, a known CYP3A substrate. nih.gov This indicates that Schizandrin B can have a clinically relevant impact on the pharmacokinetics of drugs metabolized by CYP3A. nih.gov

In vitro studies using human liver microsomes have further detailed the inhibitory effects of various schisandra lignans on different CYP isoforms. nih.gov Lignans containing one or two methylenedioxyphenyl groups, such as Gomisin A, B, C, and Schizandrin B, were found to be potent inhibitors of CYP3A activity. frontiersin.org Schizandrin A has also been reported to inhibit CYP2C19. nih.gov The mechanism of inhibition for some of these lignans involves the formation of metabolite-intermediate complexes with the P450 enzyme, leading to time-dependent or irreversible inactivation. frontiersin.orgnih.gov

Table 2: Inhibitory Effects of Schisandra Lignans on Cytochrome P450 Enzymes

Lignan CYP Isoform Inhibited Type of Inhibition Reference
Schizandrin A CYP3A, CYP2C19 Noncompetitive (for CYP3A) frontiersin.orgnih.gov
Schizandrin B CYP3A Noncompetitive, Dose-dependent frontiersin.orgnih.gov
Gomisin A CYP3A Mixed-type (competitive, time- and NADPH-dependent) frontiersin.org
Gomisin C CYP3A Irreversible frontiersin.org

Glutathione (B108866) Production and Related Enzyme Activity Enhancement

This compound B, a prominent lignan found in Schisandra chinensis, has demonstrated the ability to enhance the glutathione antioxidant status in brain tissue. caymanchem.com Pre-treatment with this compound B in mice subjected to tert-butylhydroperoxide-induced oxidative stress led to increased levels of glutathione (GSH) and Se-glutathione peroxidase (GSH-Px) activity. caymanchem.com In a separate study, administration of this compound B to mice with ethanol-induced liver peroxidation resulted in increased dismutase and catalase activity, although GSH-peroxidase activity was not affected in this particular model. google.com Furthermore, in mice with carbon tetrachloride-induced liver injury, this compound B treatment increased mitochondrial GSH levels, decreased glutathione disulfide (GSSG) levels, thereby elevating the GSH/GSSG ratio, and enhanced mitochondrial glutathione reductase activity. google.com

The mechanism appears to be linked to the generation of reactive oxygen species (ROS) through the cytochrome P450-catalyzed metabolism of this compound B. nih.gov This initial increase in ROS triggers the subsequent antioxidant response. Studies in AML12 hepatocytes have shown that (-)-Schisandrin B, the most potent stereoisomer, causes a dose-dependent and sustained increase in ROS production. nih.gov This is followed by an increase in cellular GSH levels and the production of heat shock proteins Hsp25/70. nih.gov The induction of these protective responses was abrogated by the presence of a cytochrome P450 inhibitor or antioxidants, supporting the causal role of ROS in initiating the glutathione-mediated antioxidant response. nih.gov

Lignans from Schisandra, including this compound, are recognized for their role in mitigating oxidative stress by enhancing the activities of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). mdpi.com This enhancement of the glutathione system is a key part of the hepatoprotective effects observed with Schisandra extracts. scientificarchives.com

Table 1: Effect of this compound B on Glutathione-Related Enzymes and Molecules
Compound/ExtractModel SystemKey FindingsReference(s)
This compound BMice (tert-butylhydroperoxide-induced cerebral toxicity)Increased glutathione (GSH) levels and Se-glutathione peroxidase (GSH-Px) activity in the brain. caymanchem.com
This compound BMice (ethanol-induced liver peroxidation)Increased dismutase and catalase activity. google.com
This compound BMice (CCl4-intoxicated)Increased mitochondrial GSH, decreased GSSG, elevated GSH/GSSG ratio, and increased mitochondrial glutathione reductase activity. google.com
(-)-Schisandrin BAML12 hepatocytesCaused optimal and dose-dependent increases in cellular GSH levels. nih.gov
Schisandra extractsAnimal modelsIncreased endogenous antioxidant activity, including glutathione production. scientificarchives.com
This compoundGeneralEnhances activities of endogenous antioxidant enzymes, including glutathione peroxidase (GPx). mdpi.com

Inducible Nitric Oxide Synthase (iNOS) Activity Inhibition

Schisandrins have been shown to inhibit the activity and expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. In a study using RAW 264.7 macrophage cells, this compound was found to inhibit nitric oxide (NO) production and the expression of iNOS. nih.gov This effect was linked to the inhibition of the nuclear factor-kappaB (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Similarly, this compound A demonstrated anti-inflammatory effects in microglia-mediated neuroinflammation by down-regulating the production of NO. plos.org It achieved this by inhibiting the expression of iNOS. plos.org The underlying mechanism involved the suppression of the TRAF6-IKKβ-NF-κB and Jak2-Stat3 signaling pathways. plos.org

Schizandrin C also exhibited anti-neuroinflammatory properties by inhibiting NO production and iNOS protein expression in lipoteichoic acid (LTA)-stimulated microglia. nih.gov This suppressive effect was associated with the upregulation of phase II detoxifying/antioxidant enzymes and the modulation of upstream signaling pathways, including the inhibition of NF-κB activation. nih.gov

Table 2: Inhibition of iNOS by this compound Derivatives
This compound DerivativeCell/Animal ModelKey FindingsReference(s)
This compoundRAW 264.7 macrophage cellsInhibited NO production and iNOS expression. nih.gov
This compound ABV-2 cells and primary microglia cellsDown-regulated NO production and iNOS expression levels. plos.org
Schizandrin CMicrogliaInhibited NO production and iNOS protein expression. nih.gov

Cyclooxygenase-2 (COX-2) Activity Inhibition

Schisandrins have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and tumorigenesis. researchgate.net this compound A has been shown to directly bind to and inhibit COX-2, leading to a decrease in the production of prostaglandins (B1171923). researchgate.net In studies on pancreatic cancer cells, treatment with this compound A resulted in decreased COX-2 activity and expression. researchgate.net This inhibition was associated with the suppression of the downstream NF-kappaB signaling pathway. researchgate.net The kinetic association constant for the binding of this compound A to COX-2 was determined to be 14.8 μM. researchgate.net

The anti-inflammatory properties of this compound have also been attributed to its ability to inhibit COX-2 expression in RAW 264.7 macrophage cells. nih.gov This effect contributes to the reduction of prostaglandin E2 (PGE2) release. nih.gov Similarly, this compound A was found to markedly downregulate the expression levels of COX-2 in LPS-induced BV-2 microglial cells, contributing to its anti-inflammatory effects. plos.org

Schizandrin C also demonstrated the ability to inhibit COX-2 protein expression in lipoteichoic acid (LTA)-stimulated microglia. nih.gov This action was part of a broader anti-neuroinflammatory effect that also involved the suppression of pro-inflammatory cytokines and other inflammatory mediators. nih.gov

Table 3: Inhibition of COX-2 by this compound Derivatives
This compound DerivativeCell/Animal ModelKey FindingsReference(s)
This compound APancreatic cancer cellsDirectly bound to and inhibited COX-2 activity and expression (Kinetic association constant: 14.8 μM). researchgate.net
This compoundRAW 264.7 macrophage cellsInhibited COX-2 expression. nih.gov
This compound ABV-2 microglial cellsSignificantly decreased COX-2 expression levels. plos.org
Schizandrin CMicrogliaInhibited COX-2 protein expression. nih.gov

Matrix Metallopeptidase-9 (MMP-9) Expression Modulation

Schisandrins have been shown to modulate the expression of matrix metallopeptidase-9 (MMP-9), a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix. nih.govmdpi.com In studies on microglia, schizandrin C significantly inhibited the protein expression of MMP-9 in cells stimulated with lipoteichoic acid (LTA). nih.gov This inhibition was part of its broader anti-neuroinflammatory effects. nih.gov

Furthermore, this compound B has been observed to reduce the expression of MMP-9 in the context of doxorubicin-induced cardiotoxicity in mice. caymanchem.com This effect, along with the reduction of MMP-2, contributes to its protective action on the heart. caymanchem.com

Table 4: Modulation of MMP-9 Expression by this compound Derivatives
This compound DerivativeCell/Animal ModelKey FindingsReference(s)
Schizandrin CMicrogliaSignificantly inhibited LTA-stimulated MMP-9 protein expression. nih.gov
This compound BMouse heart (doxorubicin-induced toxicity)Reduced the expression of MMP-9. caymanchem.com

P-glycoprotein (P-gp) and MRP1 Protein Function and Expression Modulation

This compound B has been identified as a dual inhibitor of two key ATP-binding cassette (ABC) transporters involved in multidrug resistance (MDR): P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). researchgate.netecancer.orgoaepublish.com These proteins function as efflux pumps, removing cytotoxic drugs from cancer cells and reducing their efficacy. researchgate.net

In vitro studies have demonstrated that this compound B can reverse MRP1-mediated drug resistance in human promyelocytic leukemia cell lines (HL60/ADR and HL60/MRP). researchgate.net It was shown to increase the accumulation and retention of daunorubicin (B1662515) and carboxyfluorescein diacetate (a specific substrate for MRP1) in these cells in a time- and concentration-dependent manner. researchgate.net Notably, this compound B exhibited stronger potency as an MRP1 inhibitor than probenecid, a known inhibitor of this transporter. researchgate.net

In addition to inhibiting MRP1 activity, this compound B also inhibits the function and expression of P-gp. researchgate.net In combination with doxorubicin (B1662922), this compound B showed a concentration-dependent inhibition of P-gp expression and activity. researchgate.net This dual inhibition of both P-gp and MRP1 suggests that this compound B could be a valuable agent in overcoming multidrug resistance in cancer therapy. researchgate.net

Table 5: Modulation of P-gp and MRP1 by this compound B
TransporterCell LineKey FindingsReference(s)
MRP1HL60/ADR, HL60/MRPReversed MRP1-mediated drug resistance; increased accumulation and retention of daunorubicin and CFDA; showed stronger potency than probenecid. researchgate.net
P-gpNot specifiedShowed concentration-dependent inhibition of P-gp expression and activity when combined with doxorubicin. researchgate.net

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Protein Stabilization Inhibition

This compound A has been found to play a role in lipid metabolism by inhibiting the stabilization of proprotein convertase subtilisin/kexin type 9 (PCSK9). nih.govkoreascience.krnih.gov PCSK9 is an enzyme that binds to the low-density lipoprotein receptor (LDLR), leading to its degradation and consequently increasing circulating LDL levels. nih.govwikipedia.org

In studies using HepG2 cells, this compound A was shown to significantly increase LDLR expression while tending to decrease PCSK9 protein levels. koreascience.krnih.gov The reduction in PCSK9 levels was not due to a decrease in gene expression but was associated with the degradation of the free PCSK9 protein. koreascience.krnih.gov By inhibiting PCSK9 stabilization, this compound A effectively reduces the secretion of PCSK9. nih.govkoreascience.kr This mechanism ultimately contributes to lower levels of free cholesterol. koreascience.krnih.gov These findings suggest that this compound A's ability to inhibit PCSK9 protein stabilization is a key mechanism for its hypocholesterolemic activity. nih.gov

Table 6: Effect of this compound A on PCSK9 and LDLR
CompoundCell/Animal ModelKey FindingsReference(s)
This compound AHepG2 cellsSignificantly increased LDLR expression; decreased PCSK9 protein levels by inhibiting its stabilization, not gene expression. koreascience.krnih.gov
This compound AHepG2 cellsSignificantly reduced PCSK9 secretion. nih.govkoreascience.kr
Schisandra chinensis extract (containing this compound A)HepG2 cellsIncreased LDLR protein expression and attenuated cellular PCSK9 levels. nih.gov

Acetylcholinesterase (AChE) Activity Modulation

Schisandrins have been investigated for their modulatory effects on acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govthemedicon.com Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.gov

This compound B has been shown to protect against scopolamine-induced memory deficits in mice, a model for dementia. nih.gov In this model, scopolamine (B1681570) treatment led to an increase in AChE activity and a decrease in acetylcholine levels. nih.gov Pre-treatment with this compound B significantly suppressed the scopolamine-induced increase in AChE activity, thereby helping to maintain normal acetylcholine levels. nih.gov This suggests that the cognitive-enhancing activity of this compound B is mediated, at least in part, through the modulation of acetylcholine levels via AChE inhibition. nih.gov

Furthermore, network pharmacology analysis has identified AChE as a key target for the bioactive compounds in Schisandra chinensis Fructus, including schizandra C. mdpi.com An extract of Schisandra chinensis demonstrated significant AChE inhibitory activity in vitro, with an IC50 value of 0.27 mg/ml. nih.gov

Table 7: Modulation of Acetylcholinesterase (AChE) by this compound Derivatives
This compound Derivative/ExtractModel SystemKey FindingsReference(s)
This compound BMice (scopolamine-induced dementia model)Significantly suppressed the scopolamine-induced increase in AChE activity. nih.gov
Schizandra CIn silico (Network Pharmacology)Identified as a bioactive compound targeting AChE. mdpi.com
Schisandra chinensis extractIn vitro (Ellman's microplate assay)Exhibited AChE inhibitory activity with an IC50 of 0.27 mg/ml. nih.gov

Glucose 6-Phosphate Dehydrogenase (G6PD) Expression Modulation

Schizandrin B has been shown to modulate the expression of Glucose 6-Phosphate Dehydrogenase (G6PD), a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway that plays a significant role in mitigating oxidative stress. jst.go.jp In studies involving human hepatocyte cell lines, Schizandrin B was observed to upregulate the gene expression of G6PD in a concentration-dependent manner. jst.go.jp This upregulation is linked to the increased expression of p21-activated kinase 4 (PAK4) and polo-like kinase 1 (PLK1), which are involved in the activation of G6PD. jst.go.jp Specifically, PLK1 can phosphorylate G6PD, promoting its active dimer formation, while PAK4 can influence G6PD activity by mediating the degradation of p53 ubiquitination. jst.go.jp The enhancement of G6PD expression and activity by Schizandrin B contributes to the cellular defense against oxidative damage. jst.go.jp

Carboxylesterase 1A (CES1A) Inhibition

Recent research has identified certain schisandra lignans as potent inhibitors of Carboxylesterase 1A (CES1A), an enzyme located in the endoplasmic reticulum that is crucial for lipid metabolism. tandfonline.comnih.gov In a screening of 26 natural lignans, this compound C was found to be a potent and highly selective mixed-type inhibitor of CES1A. tandfonline.comnih.govresearchgate.net This inhibition is significant as CES1A is involved in the hydrolysis of various ester-containing compounds and plays a role in cellular homeostasis. tandfonline.comnih.govwikipedia.org Studies in HepG2 cells demonstrated that this compound A, Schizandrin B, and this compound C could significantly reduce the number of lipid droplets induced by free fatty acids, suggesting that the inhibition of CES1A is a potential mechanism for this effect. tandfonline.comnih.gov The inhibitory action of these lignans on CES1A highlights a novel aspect of their molecular interactions within the cell. tandfonline.comnih.gov

Cellular Processes Affected by Schizandrin

Inflammatory Response Modulation in Cellular Models

Schizandrin A and Schizandrin B have demonstrated significant anti-inflammatory properties in various cellular models. plos.orgnih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Schizandrin A was found to be more potent than Schizandrin B in suppressing the release of pro-inflammatory cytokines. nih.gov Schizandrin A has been shown to significantly inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-activated BV-2 microglial cells in a dose-dependent manner. plos.org This suppression of pro-inflammatory mediators is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. plos.orgresearchgate.net

Furthermore, Schizandrin A has been observed to inhibit the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response, by preventing the phosphorylation of the p65 subunit. plos.org In human keratinocyte (HaCaT) cells, Schizandrin A was also found to alleviate LPS-induced inflammation by blocking the p38MAPK/ERK and JNK signaling pathways. d-nb.info Similarly, Schizandrin B has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8 in H9c2 cells subjected to hypoxia/reoxygenation. spandidos-publications.comnih.gov

Table 1: Effect of Schizandrin A on Pro-inflammatory Mediators in LPS-stimulated BV-2 Cells

Mediator Effect of Schizandrin A Signaling Pathway Implicated Reference
Nitric Oxide (NO) Suppression NF-κB plos.org
TNF-α Suppression NF-κB, JAK2/STAT3 plos.org
IL-6 Suppression NF-κB, JAK2/STAT3 plos.org
IL-1β Suppression NF-κB plos.org
iNOS Downregulation NF-κB plos.org
COX-2 Downregulation NF-κB plos.org

Oxidative Stress Mitigation in Cellular Systems

Schizandrins exhibit potent antioxidant effects by directly targeting reactive oxygen species and enhancing the endogenous antioxidant defense systems.

Schizandrin A and Schizandrin B have been shown to effectively inhibit the generation of reactive oxygen species (ROS) in various cell types. nih.govtandfonline.comnih.gov In C2C12 myoblasts, Schizandrin A was found to block the accumulation of ROS induced by hydrogen peroxide (H₂O₂). nih.gov This protective effect is crucial in preventing oxidative stress-induced cellular damage. nih.gov Similarly, in human skin cells, Schizandrin B significantly reduced the intracellular ROS levels caused by UVB irradiation. tandfonline.com Studies using DCFH-DA staining have visually confirmed that schizandrins can effectively reduce ROS production in cells under oxidative stress. nih.govtandfonline.com This direct scavenging of ROS is a primary mechanism through which schizandrins protect cells from oxidative damage. nih.govmdpi.com

In addition to directly scavenging ROS, schizandrins also bolster the cell's own antioxidant defenses by enhancing the activity of key enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.govmdpi.comacademicjournals.org Schizandrin B has been demonstrated to increase the activities of both SOD and GPx in H9c2 cells subjected to hypoxia/reoxygenation injury. nih.govresearchgate.net This leads to a more robust cellular response against oxidative stress. nih.gov Extracts from Schisandra chinensis, containing schisandrins, have also been shown to increase the reduced activities of SOD and GSH-Px in primary carp (B13450389) hepatocytes exposed to carbon tetrachloride. academicjournals.org The ability of schizandrins to enhance these endogenous antioxidant systems is a key aspect of their cytoprotective effects. mdpi.commdpi.com

Table 2: Effect of Schizandrin B on Antioxidant Enzyme Activity in H9c2 Cells

Enzyme Effect of Schizandrin B Cellular Context Reference
Superoxide Dismutase (SOD) Increased activity Hypoxia/Reoxygenation nih.gov
Glutathione Peroxidase (GPx) Increased activity Hypoxia/Reoxygenation nih.gov

Table 3: List of Chemical Compounds

Compound Name
Schizandrin
Schizandrin A
Schizandrin B
Schizandrin C
Glucose 6-Phosphate
p21-activated kinase 4 (PAK4)
polo-like kinase 1 (PLK1)
Carboxylesterase 1A (CES1A)
Nitric Oxide (NO)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)
Interleukin-8 (IL-8)
Inducible Nitric Oxide Synthase (iNOS)
Cyclooxygenase-2 (COX-2)
Hydrogen Peroxide (H₂O₂)
Superoxide Dismutase (SOD)
Glutathione Peroxidase (GPx)
Carbon Tetrachloride
Anwuligan

Cellular Apoptosis Induction Mechanisms

Schizandrin compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key regulatory proteins.

In gastric cancer AGS cells, Schizandrin A treatment led to an increase in the rate of apoptosis. nih.gov This was accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic proteins Bax, cleaved-caspase 3, and cleaved-PARP. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cell lines A549 and H1975, Schizandrin A was found to activate the mitochondrial apoptosis pathway. spandidos-publications.com This was evidenced by an increase in the expression of pro-apoptotic proteins BimEL, BimL, BimS, and Bax, and a decrease in the anti-apoptotic protein Bcl-2. spandidos-publications.com Flow cytometry and DNA fragmentation assays further confirmed the induction of apoptosis in these lung cancer cells. spandidos-publications.comresearchgate.net

This compound B has also demonstrated pro-apoptotic effects. In activated hepatic stellate cells (HSC-T6 and LX-2), this compound B treatment resulted in a significant induction of apoptosis. mdpi.comnih.gov This was associated with increased levels of cleaved-caspase-3 and Bax, alongside decreased expression of Bcl-2. mdpi.comnih.gov In gallbladder cancer cells (GBC-SD and NOZ), this compound B induced apoptosis by upregulating Bax, cleaved caspase-9, and cleaved caspase-3, while downregulating Bcl-2. nih.gov

Furthermore, derivatives of schizandrin have been shown to induce apoptosis in DU-145 and RKOP3 cancer cell lines, as confirmed by Annexin V-FITC assays. researchgate.netnih.gov

Table 1: Effects of Schizandrin on Apoptosis-Related Proteins

CompoundCell LineUpregulated Pro-Apoptotic ProteinsDownregulated Anti-Apoptotic ProteinsReference
Schizandrin AAGS (Gastric Cancer)Bax, Cleaved-caspase 3, Cleaved-PARPBcl-2 nih.gov
Schizandrin AA549, H1975 (NSCLC)Bim, BaxBcl-2 spandidos-publications.com
This compound BHSC-T6, LX-2 (Hepatic Stellate Cells)Bax, Cleaved-caspase 3Bcl-2 mdpi.comnih.gov
This compound BGBC-SD, NOZ (Gallbladder Cancer)Bax, Cleaved-caspase 9, Cleaved-caspase 3Bcl-2 nih.gov

Cell Cycle Progression Arrest Mechanisms

Schizandrin and its analogues have been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints.

Schizandrin A has demonstrated a concentration-dependent effect on the cell cycle in NSCLC cells. spandidos-publications.comnih.gov At lower concentrations (10-20 µM), it primarily induced a G1/S-phase arrest, whereas higher concentrations (20-50 µM) led to a G2/M-phase arrest. spandidos-publications.comresearchgate.net The molecular mechanism involves the modulation of cell cycle regulatory proteins; Schizandrin A treatment increased the expression of p53 and SOX4, while the expression of p21 was increased at lower concentrations and decreased at higher concentrations. spandidos-publications.com In colorectal cancer cells, Schizandrin A caused cell cycle arrest at the G0/G1 phase by reducing the expression of phosphorylated Rb, Cyclin D1, Cdk4, and Cdk6. portlandpress.com

This compound B induced G0/G1 phase arrest in gallbladder cancer cells, a process linked to the downregulation of Cyclin D1 and CDK-4. nih.gov Similarly, this compound C has been reported to induce cell cycle arrest at the G1 phase in human leukemia U937 cells. caymanchem.com

Derivatives of schizandrin have also been found to arrest the cell cycle at the G0/G1 phase in DU145 and RKOP3 cell lines. researchgate.netnih.gov

Table 2: Schizandrin-Induced Cell Cycle Arrest and Associated Molecular Changes

CompoundCell LineCell Cycle Phase ArrestKey Modulated ProteinsReference
Schizandrin AA549, H1975 (NSCLC)G1/S and G2/M↑ p53, ↑ SOX4, ↕ p21 spandidos-publications.comnih.gov
Schizandrin ARKO (Colorectal Cancer)G0/G1↓ p-Rb, ↓ Cyclin D1, ↓ Cdk4, ↓ Cdk6 portlandpress.com
This compound BGBC-SD, NOZ (Gallbladder Cancer)G0/G1↓ Cyclin D1, ↓ CDK-4 nih.gov
This compound CU937 (Leukemia)G1Not specified caymanchem.com

Cell Proliferation Inhibition

The inhibitory effect of schizandrin compounds on cell proliferation is a cornerstone of their anti-cancer potential, demonstrated across various cancer cell types.

Schizandrin A has been shown to suppress the proliferation of gastric cancer AGS cells and NSCLC cells (A549 and H1975) in a dose- and time-dependent manner, as measured by cell viability and colony formation assays. nih.govspandidos-publications.com In breast cancer MDA-MB-231 cells, Schizandrin A also weakens viability and suppresses proliferation. researchgate.net Recent studies in pancreatic cancer cells suggest that Schizandrin A exerts its anti-proliferative effects by inhibiting the activity and expression of COX-2 and ALOX5. medrxiv.org

This compound C has been found to effectively suppress the proliferation and viability of A549 lung cancer cells. nih.gov Its mechanism is linked to the inhibition of the AKT1 signaling pathway. nih.gov

Cell Invasion and Migration Suppression

Schizandrins have been shown to impede the ability of cancer cells to invade surrounding tissues and metastasize.

In gastric cancer cells, Schizandrin A markedly decreased both migration and invasion. nih.govingentaconnect.comnih.gov Studies on breast cancer cells revealed that Schizandrin A suppresses migration and invasion by downregulating microRNA-155 (miR-155). researchgate.net This downregulation, in turn, blunts the PI3K/AKT and Wnt/β-catenin signaling pathways. researchgate.net

This compound B has been found to inhibit the migration and invasion of glioma cells by suppressing the PI3K/Akt-mTOR-MMP-9 signaling pathway. frontiersin.org It also suppresses the motility of Huh-7 liver cancer cells via the RhoA/ROCK1 pathway. frontiersin.org

Endoplasmic Reticulum Stress Attenuation

While some schizandrins induce ER stress in cancer cells to promote apoptosis, this compound B has been specifically shown to attenuate ER stress in models of cellular injury.

In a study on rifampicin-induced liver injury in L02 hepatocytes, this compound B was found to alleviate cellular damage by inhibiting ER stress. jst.go.jpresearchgate.net It dose-dependently reduced the protein and gene expression of key ER stress markers, including GRP78, PERK, ATF4, CHOP, ATF6, ARMET, and XBP-1. jst.go.jp

Furthermore, this compound B demonstrated a protective role in a model of myocardial ischemia/reperfusion injury by attenuating ER stress-induced apoptosis. nih.gov This effect was mediated by suppressing the ATF6 and PERK pathways. researchgate.netnih.gov

Hepatic Stellate Cell Activation Attenuation

Schizandrin compounds, particularly B and C, play a role in liver protection by inhibiting the activation of hepatic stellate cells (HSCs), a critical event in the development of liver fibrosis.

This compound B was shown to attenuate the activation of HSC-T6 and LX-2 cells that were stimulated by TGF-β1. mdpi.comnih.gov This was evidenced by the reduced expression of the fibrosis markers α-smooth muscle actin (α-SMA) and Collagen I. mdpi.com By inhibiting the activation of HSCs, this compound B helps to balance the synthesis of the extracellular matrix. mdpi.com

Schizandrin C has also been observed to attenuate HSC activation in both LX-2 and HSC-T6 cells, reducing the mRNA levels of α-SMA and collagen I. researchgate.netfrontiersin.org

Tubulin Assembly Inhibition

Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anti-cancer agents. numberanalytics.com Derivatives of schizandrin have been identified as inhibitors of tubulin assembly.

In one study, synthesized oxime ester-derivatives of schizandrin demonstrated a potent inhibitory effect on tubulin polymerization. researchgate.netnih.gov Molecular docking and competitive binding assays indicated that these derivatives bind effectively to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics and functioning as anti-mitotic agents. researchgate.netresearchgate.net This inhibition of tubulin assembly contributes to the cell cycle arrest and apoptotic effects of these compounds. researchgate.net

Preclinical Research on Therapeutic Potentials of Schizandrin

Hepatoprotective Research in Preclinical Models

The hepatoprotective effects of schizandrin and its derivatives are well-documented in preclinical literature. caringsunshine.comfrontiersin.orgscientificarchives.com These compounds have been shown to mitigate liver injury through various mechanisms, including anti-inflammatory, antioxidant, and anti-fibrotic actions. frontiersin.orgscientificarchives.com

Inflammation is a key driver of liver damage in various pathologies. frontiersin.org Preclinical studies have demonstrated that schizandrin compounds can effectively suppress inflammatory responses in the liver. For instance, in models of chemically-induced liver injury, schizandrin treatment has been shown to significantly reduce the levels of pro-inflammatory cytokines. frontiersin.orgscientificarchives.comnih.gov Schizandrin C, a specific lignan (B3055560), has been observed to inhibit the phosphorylation of p38 MAP kinase and extracellular signal-regulated protein kinase (ERK), which in turn lowers the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). frontiersin.orgresearchgate.net Similarly, schisandrin (B1198587) B has been found to decrease the expression of these inflammatory cytokines in rats with liver fibrosis induced by carbon tetrachloride (CCl4). nih.gov The anti-inflammatory effects are also linked to the suppression of Cytochrome P450 proteins like CYP2E1 in alcohol-induced hepatic inflammation. frontiersin.org

CompoundModelKey Anti-inflammatory FindingsSignaling Pathways Implicated
Schizandrin CChemically-induced liver injuryReduced levels of TNF-α, IL-6, and IL-1β. frontiersin.orgresearchgate.netInhibition of p38 MAP kinase and ERK phosphorylation. frontiersin.orgresearchgate.net
This compound BCCl4-induced liver fibrosis in ratsReduced expression of TNF-α, IL-1β, and IL-6 mRNA. nih.govNot specified
Schisandra Lignans (B1203133)Alcohol-induced hepatic inflammationLowered TNF-α, IL-1β, and IL-6 levels. frontiersin.orgSuppression of Cytochrome P450 proteins (CYP2E1). frontiersin.org

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a major contributor to liver cell damage. frontiersin.org Schizandrin has demonstrated potent antioxidant effects in various preclinical models. scientificarchives.comnih.gov A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. frontiersin.org this compound B, for example, has been shown to activate this pathway, leading to the upregulation of antioxidant genes and enhanced cellular antioxidant capacity. frontiersin.orgnih.gov This results in increased levels of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), and a decrease in malondialdehyde (MDA), a marker of lipid peroxidation. frontiersin.orgnih.govresearchgate.net

CompoundModelKey Antioxidant FindingsSignaling Pathways Implicated
This compound BCCl4-induced liver injuryEnhanced cellular antioxidant capacity. frontiersin.orgActivation of Nrf2/ARE signaling pathway. frontiersin.orgnih.gov
Schisandra chinensis extractsVarious murine models of liver injuryIncreased SOD and GSH levels; decreased MDA levels. frontiersin.orgresearchgate.netNrf2 signaling pathway. frontiersin.org
Schizandrin CAnimal modelsInhibited oxidative stress and lipid peroxidation. frontiersin.orgresearchgate.netNot specified

Liver fibrosis is the excessive accumulation of extracellular matrix proteins, which can lead to cirrhosis. nih.govfrontiersin.org Schizandrin has shown promise in attenuating liver fibrosis in preclinical studies. nih.govfrontiersin.orgnih.gov A primary mechanism is the inhibition of hepatic stellate cell (HSC) activation, which are the main cells responsible for collagen deposition during liver fibrosis. nih.govfrontiersin.org this compound B has been shown to suppress HSC activation by inhibiting the transforming growth factor-β (TGF-β)/Smad signaling pathway, a key pathway in the development of liver fibrosis. nih.gov In vitro studies have confirmed that this compound B can inhibit TGF-β-induced HSC activation. nih.gov

CompoundModelKey Anti-fibrotic FindingsSignaling Pathways Implicated
This compound BCCl4-induced liver fibrosis in ratsAttenuated collagen deposition and inhibited HSC activation. nih.govInhibition of TGF-β/Smad signaling pathway. nih.gov
Schizandrin CMCD-induced hepatic fibrosisReversed liver fibrosis. frontiersin.orgModulation of TGF-β1/Smad pathway. frontiersin.org
Various LignansHSC-T6 cellsExhibited significant anti-hepatic fibrosis activity. nih.govNot specified

The liver is the primary organ for detoxification, a process involving Phase I and Phase II enzymes. caringsunshine.com Preclinical research suggests that schizandrins can modulate these detoxification pathways. caringsunshine.comscientificarchives.com They have been shown to influence cytochrome P450 enzymes, which are key players in Phase I metabolism. caringsunshine.comnih.gov Furthermore, schizandrins can enhance the production of glutathione (GSH), a crucial component of the Phase II detoxification system. caringsunshine.comscientificarchives.comscientificarchives.com By increasing the activity of these enzymes and the levels of GSH, schizandrin may improve the liver's ability to clear toxins and protect hepatocytes from injury. caringsunshine.comscientificarchives.comnih.gov

Compound/ExtractKey Findings on DetoxificationEnzymes/Pathways Modulated
Schisandrins (particularly this compound B)Enhanced liver detoxification processes. caringsunshine.comModulation of Phase I (cytochrome P450) and Phase II (glutathione S-transferases) enzymes. caringsunshine.com
Schisandra extractsImproved detoxification and regeneration capacity. scientificarchives.comscientificarchives.comEnhanced cytochrome P450 activity and glutathione production. scientificarchives.comscientificarchives.com

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver (steatosis). caringsunshine.commdpi.com Preclinical studies in animal models of NAFLD suggest that schizandrin can regulate hepatic lipid metabolism. caringsunshine.comnih.govnih.gov this compound has been shown to reduce the accumulation of lipids in the liver by downregulating genes involved in lipogenesis (the synthesis of fatty acids) and upregulating those involved in lipid oxidation (the breakdown of fatty acids). caringsunshine.com For example, this compound B was found to decrease hepatic total cholesterol and triglyceride levels in hypercholesterolemic mice. nih.gov Schizandrin C has also been shown to regulate lipid metabolism in the context of liver fibrosis. researchgate.net

CompoundModelKey Findings on Lipid MetabolismMechanisms
This compoundAnimal models of NAFLDReduced hepatic lipid accumulation. caringsunshine.comDownregulation of lipogenesis genes and upregulation of lipid oxidation genes. caringsunshine.com
This compound BHypercholesterolemic miceDecreased hepatic total cholesterol and triglyceride levels. nih.govNot specified
Schizandrin CCCl4-induced liver fibrosis in miceRegulated lipid metabolism. researchgate.netresearchgate.netModulation of p38/ERK-MAPK signaling pathway. researchgate.net
Schisandra lignans extract (SLE)Methionine and choline (B1196258) deficient (MCD) diet-induced NASH miceReduced accumulation of intrahepatic phosphatidylethanolamines (PEs). nih.govRegulation of lipid metabolism-related enzymes CES2A and CYP4A14. nih.gov

Neuroprotective Research in Preclinical Models

In addition to its hepatoprotective effects, schizandrin has demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative diseases, particularly Alzheimer's disease (AD). nih.govnih.govresearchgate.net These studies suggest that schizandrin can cross the blood-brain barrier and exert protective effects on neuronal cells through multiple mechanisms. nih.gov

Research in APP/PS1 transgenic mice, a model for Alzheimer's disease, has shown that Schizandrin A can improve spatial learning and memory. nih.gov This cognitive improvement is associated with a reduction in the levels of amyloid-beta peptides (Aβ1-42 and Aβ1-40) in the brain. nih.gov Furthermore, Schizandrin A has been found to modulate microglial polarization, repressing the pro-inflammatory M1 phenotype and enhancing the anti-inflammatory M2 phenotype. nih.gov This leads to a decrease in pro-inflammatory cytokines like IL-6 and an increase in anti-inflammatory cytokines such as IL-10 in the brain. nih.gov

Other proposed neuroprotective mechanisms of schizandrin include the inhibition of neuroinflammation, oxidative stress, and endoplasmic reticulum stress. nih.govnih.gov In streptozotocin-induced AD models in rats, schizandrin ameliorated cognitive deficits and reduced the production of inflammatory mediators like TNF-α, IL-1β, and IL-6. nih.gov Its antioxidant action in the brain is evidenced by increased activities of SOD and GSH-px, and decreased levels of MDA. nih.gov Schizandrin A has also been shown to protect against neuronal injury by suppressing autophagy through the AMPK/mTOR pathway. nih.gov

CompoundModelKey Neuroprotective FindingsPotential Mechanisms of Action
Schizandrin AAPP/PS1 transgenic mice (AD model)Improved spatial learning and memory; reduced Aβ1-42 and Aβ1-40 levels; suppressed neuronal apoptosis. nih.govModulation of microglial polarization (repressed M1, enhanced M2); reduced neuroinflammation (decreased IL-6, increased IL-10). nih.gov
SchizandrinStreptozotocin-induced AD ratsAmeliorated cognitive dysfunction. nih.govReduced ER stress and neuroinflammation (decreased TNF-α, IL-1β, IL-6); inhibition of NF-κB signaling. nih.gov
SchizandrinAβ1-42-induced memory impairment in miceImproved short-term and spatial reference memory. nih.govEnhanced antioxidant defense system (increased SOD, GSH-px, GSH; decreased MDA). nih.gov
Schizandrin AOxygen-glucose deprivation/re-oxygenation (OGD/R)-induced neuronal injuryProtected against neuronal injury. nih.govSuppression of autophagy via the AMPK/mTOR pathway. nih.gov

Anti-neuroinflammatory Effects in Microglial Activation Models

Schizandrin has been shown to exert notable anti-neuroinflammatory effects by modulating the activation of microglia, the primary immune cells of the central nervous system. In various preclinical models, Schizandrin A and Schizandrin C have demonstrated the ability to suppress the production of pro-inflammatory mediators in activated microglial cells.

In lipopolysaccharide (LPS)-induced microglial activation models, Schizandrin A significantly curbed the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in both BV-2 microglial cells and primary microglia. nih.govplos.org This inhibitory effect is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govplos.org Mechanistically, Schizandrin A has been found to inhibit the TRAF6-NF-κB and Jak2-Stat3 signaling pathways, which are crucial for the inflammatory response in microglia. nih.govplos.org

Similarly, Schizandrin C has been observed to inhibit the production of pro-inflammatory cytokines and chemokines, prostaglandin (B15479496) E2 (PGE2), NO, and reactive oxygen species (ROS) in microglia stimulated with lipoteichoic acid (LTA). nih.gov It also suppresses the expression of iNOS, COX-2, and matrix metallopeptidase-9 (MMP-9). nih.gov The underlying mechanism for Schizandrin C's action involves the upregulation of phase II detoxifying/antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1), through the activation of the cAMP/PKA/CREB and Nrf-2 signaling pathways. nih.gov

Table 1: Effects of Schizandrin on Pro-inflammatory Mediators in Microglial Cells

Compound Model Pro-inflammatory Mediator Effect Reference
Schizandrin A LPS-induced BV-2 and primary microglia Nitric Oxide (NO) Decreased nih.govplos.org
Schizandrin A LPS-induced BV-2 and primary microglia Tumor Necrosis Factor-alpha (TNF-α) Decreased nih.govplos.org
Schizandrin A LPS-induced BV-2 and primary microglia Interleukin-6 (IL-6) Decreased nih.govplos.org
Schizandrin C LTA-stimulated microglia Pro-inflammatory cytokines and chemokines Decreased nih.gov
Schizandrin C LTA-stimulated microglia Prostaglandin E2 (PGE2) Decreased nih.gov
Schizandrin C LTA-stimulated microglia Nitric Oxide (NO) Decreased nih.gov
Schizandrin C LTA-stimulated microglia Reactive Oxygen Species (ROS) Decreased nih.gov

Neuroprotection against Oxidative Stress and Apoptotic Injury

Schizandrin has demonstrated significant neuroprotective capabilities by counteracting oxidative stress and apoptosis in various in vitro and in vivo models. Schizandrin A has been shown to protect against oxygen-glucose deprivation/reperfusion (OGD/R)-induced neuronal injury, a model for cerebral ischemia. nih.gov It improves cell viability and reduces cell death in primary cortical neurons and PC12 cells. nih.govresearchgate.net This neuroprotective effect is linked to its ability to suppress inflammation and oxidative stress, partly through the AMPK/Nrf2 pathway. nih.gov

In models of Alzheimer's disease, Schizandrin A has been found to protect against Aβ-induced neurotoxicity. It improves cell viability, reduces apoptosis, and ameliorates oxidative stress by increasing the levels of superoxide dismutase (SOD) and glutathione (GSH) while decreasing malondialdehyde (MDA) and ROS levels in SH-SY5Y and SK-N-SH cells. semanticscholar.org Furthermore, Schizandrin B has shown protective effects against cisplatin-induced apoptosis in HK-2 cells by activating ERK/NF-κB signaling. bohrium.com

Modulation of Neurodegenerative Disease Pathways in Animal Models

In animal models of neurodegenerative diseases, particularly Alzheimer's disease, Schizandrin has shown the ability to modulate key pathological pathways. In APP/PS1 transgenic mice, a model for Alzheimer's, treatment with Schizandrin A improved spatial learning and memory. nih.govnih.gov This cognitive improvement was associated with a reduction in the levels of amyloid-beta peptides (Aβ1-42 and Aβ1-40) in the brain. nih.govnih.gov

Furthermore, Schizandrin A treatment was found to suppress apoptosis in the brain tissues of these mice. nih.govnih.gov It also modulated microglial polarization, repressing the pro-inflammatory M1 phenotype while enhancing the anti-inflammatory M2 phenotype. nih.govnih.gov Lignans from Schisandra chinensis, including Schizandrin, have been noted to mitigate the expression of phosphorylated tau proteins and reduce neuroinflammation stemming from overactive microglial cells. researchgate.net

Cognitive Function Modulation in Animal Models

Beyond specific disease models, Schizandrin has demonstrated positive effects on cognitive function in various animal studies. An extract of Schisandra chinensis has been reported to ameliorate cognitive deficits in a mouse model of chronic, unpredictable mild stress. mdpi.com Furthermore, this compound A has been shown to alleviate spatial learning and memory impairment in diabetic rats by inhibiting the inflammatory response and modulating the PI3K/AKT pathway. mdpi.com

Studies have also indicated that this compound can reverse memory impairment in rats. mdpi.com The intake of Schisandra chinensis and its components has been shown to mitigate memory impairment in animals with induced memory deficits. mdpi.com

Anticancer Research in Preclinical Models

Schizandrin and its derivatives have emerged as promising candidates in anticancer research, exhibiting cytotoxic and antiproliferative effects across a range of cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Studies across Diverse Cancer Cell Lines

Numerous studies have documented the ability of Schizandrins to inhibit the growth and proliferation of various cancer cells. Schizandrin A has been shown to suppress the proliferation of gastric cancer cells (AGS), colorectal cancer cells, and thyroid cancer cells. nih.gov It also inhibits the proliferation of non-small cell lung cancer (NSCLC) cells. spandidos-publications.com

Schizandrin B has demonstrated significant antitumor activity against a variety of malignant tumors in preclinical studies. frontiersin.orgconsensus.appnih.gov It has been shown to inhibit the proliferation of human lung adenocarcinoma A549 cells, gallbladder cancer cells, and colon cancer cells. frontiersin.org

Table 2: In Vitro Anticancer Activity of Schizandrin

Compound Cancer Cell Line Effect Reference
Schizandrin A Gastric Cancer (AGS) Suppressed proliferation, invasion, and migration nih.gov
Schizandrin A Colorectal Cancer Inhibited growth, induced cell cycle arrest nih.gov
Schizandrin A Thyroid Cancer (TPC-1) Inhibited proliferation, migration, and invasion nih.gov
Schizandrin A Non-Small Cell Lung Cancer (A549, H1975) Inhibited proliferation spandidos-publications.com
Schizandrin B Lung Adenocarcinoma (A549) Inhibited proliferation, migration, and invasion frontiersin.org
Schizandrin B Gallbladder Cancer Triggered apoptosis frontiersin.org
Schizandrin B Colon Cancer Suppressed growth and metastasis frontiersin.org
Schizandrin C Human Leukemia (U937) Induced cell cycle arrest and apoptosis researchgate.net

Mechanisms of Apoptosis Induction in Cancer Cells

A key mechanism underlying the anticancer effects of Schizandrin is the induction of apoptosis, or programmed cell death, in cancer cells. Schizandrin A has been found to induce apoptosis in gastric cancer cells by activating endoplasmic reticulum stress. nih.gov In these cells, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic proteins Bax and cleaved-caspase 3. nih.gov In prostate cancer cells, Schizandrin A induces apoptosis by promoting ROS-mediated endoplasmic reticulum stress and activating JNK MAPK signaling. nih.gov

Schizandrin B has also been shown to promote apoptosis in various cancer cell types. frontiersin.orgconsensus.appnih.gov In gallbladder cancer cells, it modulates the expression of apoptosis-related proteins, including upregulating Bax and cleaved caspases-9 and -3, while downregulating Bcl-2. frontiersin.org The intrinsic pathway of apoptosis, characterized by the involvement of mitochondria, appears to be a common mechanism. For instance, in NSCLC cells, Schizandrin A was found to increase the expression of pro-apoptotic mitochondrial proteins like Bim and Bax, while decreasing the anti-apoptotic protein Bcl-2. spandidos-publications.com The process of apoptosis involves a cascade of caspases, which are proteases that execute cell death. waocp.org Dysregulation of apoptosis is a hallmark of cancer, often involving the overexpression of anti-apoptotic proteins like those in the Bcl-2 family. waocp.org

Cell Cycle Arrest Mechanisms in Cancer Cells

Schizandrin has been shown in preclinical studies to inhibit the proliferation of various cancer cells by inducing cell cycle arrest, a critical mechanism for controlling tumor growth. The specific phase of the cell cycle that is halted can depend on the type of Schizandrin and the cancer cell line being studied.

In non-small cell lung cancer (NSCLC) cells (A549 and H1975), Schizandrin A demonstrated a concentration-dependent effect on the cell cycle. nih.gov At lower concentrations, it primarily induced G1/S-phase arrest, a point at which the cell prepares for DNA synthesis. nih.gov However, as the concentration increased, a G2/M-phase arrest was observed, which is the checkpoint before a cell divides. nih.gov This G1/S arrest was associated with an increased expression of the p21 protein, a well-known cyclin-dependent kinase (CDK) inhibitor. nih.gov

Similarly, Schizandrin B induced G0/G1 phase arrest in human lung adenocarcinoma A549 cells. This was achieved by down-regulating the expression of key cell cycle progression proteins, including cyclin D1, CDK4, and CDK6, while simultaneously up-regulating the tumor suppressor proteins p53 and p21. nih.gov In human breast cancer cells (T47D), Schizandrin also prompted an accumulation of cells in the G0/G1 phase. This effect was linked to the induction of CDK inhibitors p21 and p27 and the inhibition of cyclin D1, cyclin A, CDK2, and CDK4. frontiersin.org

Furthermore, Schizandrin C has been investigated for its effects on human leukemia U937 cells, where it was found to inhibit cell growth by inducing G1 arrest. nih.gov This was correlated with the down-regulation of cyclin D1, cyclin E, and CDK4, leading to the inhibition of retinoblastoma protein (pRB) phosphorylation, and an up-regulation of the CDK inhibitor p21. nih.gov Deoxyschizandrin, another related lignan, was also found to induce G0/G1 phase cell cycle arrest in human ovarian cancer cells by inhibiting cyclin E expression. mdpi.com

Schizandrin TypeCancer Cell LinePhase of ArrestKey Molecular MechanismsReference
Schizandrin ANon-Small Cell Lung Cancer (A549, H1975)G1/S and G2/M↑ p21, ↑ p53 nih.gov
Schizandrin BLung Adenocarcinoma (A549)G0/G1↓ Cyclin D1, ↓ CDK4, ↓ CDK6; ↑ p53, ↑ p21 nih.gov
SchizandrinBreast Cancer (T47D)G0/G1↓ Cyclin D1, ↓ Cyclin A, ↓ CDK2, ↓ CDK4; ↑ p21, ↑ p27 frontiersin.org
Schizandrin CLeukemia (U937)G1↓ Cyclin D1, ↓ Cyclin E, ↓ CDK4; ↑ p21; ↓ pRB phosphorylation nih.gov
DeoxyschizandrinOvarian Cancer (A2780)G0/G1↓ Cyclin E mdpi.com

Anti-Metastatic and Anti-Invasion Mechanisms

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Preclinical research indicates that Schizandrin B possesses significant anti-metastatic and anti-invasive properties. researchgate.netnih.govmdpi.com A key mechanism underlying these effects is the inhibition of the epithelial-mesenchymal transition (EMT). researchgate.netnih.govnih.gov EMT is a process where epithelial cells lose their characteristics and acquire mesenchymal, fibroblast-like properties, which enhances their motility and invasiveness.

In studies using murine breast cancer 4T1 cells, Schizandrin B was found to significantly suppress spontaneous lung and bone metastasis. researchgate.netnih.govmdpi.com It appeared to act at the step of local invasion rather than having a cytotoxic effect on the primary tumor. researchgate.netnih.gov Histopathological evidence showed that primary tumors in Schizandrin B-treated models were less locally invasive. researchgate.netnih.gov This was further supported by in vitro assays demonstrating that Schizandrin B could inhibit TGF-β-induced EMT in both 4T1 cells and primary human breast cancer cells. researchgate.netnih.gov The inhibition of EMT was characterized by an increased expression of the epithelial marker E-cadherin and decreased expression of the mesenchymal marker vimentin. nih.gov

Further research in human A549 lung cancer cells showed that Schizandrin B could prevent TGF-β1-stimulated EMT by increasing E-cadherin expression and inhibiting the expression of the mesenchymal marker α-SMA. nih.gov This study revealed an epigenetic mechanism, where Schizandrin B repressed the expression of the ZEB1 transcription factor by increasing the enrichment of H3K9me3 at the ZEB1 promoter, effectively silencing its transcription. nih.gov

In addition to inhibiting EMT, Schizandrin B has been shown to inhibit the invasion and migration of A549 cells by down-regulating the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell invasion. nih.gov

Chemosensitization and Multidrug Resistance Reversal Strategies

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. researchgate.net One of the primary mechanisms of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). researchgate.netfrontiersin.org Schizandrins have been identified as potent inhibitors of P-gp, thereby reversing MDR and restoring the sensitivity of cancer cells to chemotherapeutic agents. researchgate.netmdpi.com

Schizandrin B was identified as a novel P-glycoprotein inhibitor. researchgate.net It was shown to reverse drug resistance in four different MDR cell lines that overexpress P-gp. researchgate.net Its mechanism involves interacting with P-gp to restore the intracellular accumulation of chemotherapy drugs. researchgate.net Further studies revealed that Schizandrin B is a dual inhibitor of both P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), another key drug efflux pump. mdpi.com

Schizandrin A has also demonstrated remarkable MDR reversal activity. mdpi.com In a study comparing five different schizandrins, Schizandrin A was the most potent. mdpi.com It significantly reversed resistance to vincristine (B1662923) and doxorubicin (B1662922) in several resistant cancer cell lines, including KBv200 (human epidermal cancer), MCF-7/Dox (breast cancer), and Bel7402 (hepatic cellular carcinoma). mdpi.com The mechanism of action for Schizandrin A involves not only inhibiting the function of P-gp but also down-regulating the expression of P-gp protein and mRNA. mdpi.com This leads to a marked increase in intracellular drug accumulation and enhanced apoptosis in MDR cells. mdpi.com

Schizandrin TypeTarget ProteinResistant Cancer Cell LinesMechanism of ActionReference
Schizandrin BP-glycoprotein (P-gp), MRP1Various MDR cell lines, HL60/ADRInhibits P-gp and MRP1 function, restores intracellular drug accumulation. researchgate.netmdpi.com
Schizandrin AP-glycoprotein (P-gp)KBv200, MCF-7/Dox, Bel7402Inhibits P-gp function and down-regulates P-gp protein and mRNA expression. mdpi.com

Targeting Specific Oncogenic Pathways in Cancer Progression

Schizandrins exert their anticancer effects by modulating a variety of deregulated oncogenic signaling pathways that are crucial for cancer onset, progression, and metastasis.

In triple-negative breast cancer (TNBC) cells, Schizandrin A was found to significantly suppress the over-activated Wnt signaling pathway. Concurrently, it activated endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis. The antitumor molecular mechanism of Schizandrin A in breast and ovarian cancer cells has also been linked to the PI3K/Akt signaling pathway.

Schizandrin B has been shown to inhibit large-cell lung cancer by suppressing the NF-κB and p38 MAPK signaling pathways. This inhibition was linked to a reduction in EMT and cancer stem cell-like properties. In prostate cancer cells, Schizandrin A was found to induce apoptosis by activating ROS-mediated ER stress and the JNK MAPK signaling pathway. Similarly, extracts containing schizandrin induced apoptosis in human gastric cancer cells via JNK/p38 MAPK activation.

Furthermore, in colorectal cancer cells, Schizandrin A exhibits its anticancer activity by directly interacting with and inhibiting Heat Shock Factor 1 (HSF1). HSF1 is a multifaceted oncogenic modifier, and its inhibition by Schizandrin A suppresses the expression of its downstream pro-oncogenic genes.

Tubulin Polymerization Inhibitory Activity in Cancer Research

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov While Schizandrin itself has not been identified as a direct and potent inhibitor of tubulin polymerization, research into its derivatives has shown promise in this area. nih.gov A study focused on synthesizing a series of oxime ester-derivatives from Schizandrin, a major compound isolated from Schisandra grandiflora. nih.gov While the parent compound showed limited activity, two of its derivatives, labeled 4a and 4b, demonstrated potent antiproliferative activity against specific cancer cell lines. nih.gov Further investigation revealed that these derivatives exhibited a potent inhibitory effect on tubulin assembly. nih.gov Molecular docking studies suggested that these derivatives effectively bind at the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov This indicates that the core structure of Schizandrin can be chemically modified to create potent tubulin polymerization inhibitors for cancer research.

Cardioprotective Research in Preclinical Models

Schizandrin B, a prominent lignan from Schisandra chinensis, has demonstrated significant cardioprotective effects in various preclinical models. It has been clinically used in traditional medicine to treat conditions like viral and chemical hepatitis and is recognized for its hepato- and cardioprotective properties.

Mechanisms of Protection against Hypoxia/Reoxygenation Injury

Myocardial ischemia-reperfusion (I/R) injury, also known as hypoxia/reoxygenation injury, occurs when blood supply is restored to heart tissue after a period of ischemia, paradoxically causing further damage. Schizandrin B has been shown to protect against this type of injury through multiple mechanisms.

One key mechanism is the induction of heat shock proteins (HSPs). Pre-treatment with Schizandrin B in rat models led to time-dependent increases in the expression of Hsp25 and Hsp70 in the heart. These proteins act as molecular chaperones, protecting cells from stress-induced damage. The induction of Hsp25 and Hsp70 was found to contribute, at least in part, to the cardioprotection afforded by Schizandrin B against I/R injury.

Another protective mechanism involves the attenuation of endoplasmic reticulum (ER) stress-induced apoptosis. In a rat model of myocardial I/R injury, Schizandrin B treatment significantly decreased the infarct size. This was associated with the suppression of ER stress-related proteins, specifically by inhibiting the ATF6 and PERK pathways. By reducing ER stress and oxidative reactions, Schizandrin B effectively attenuated apoptosis in heart tissue cells following I/R injury.

Antioxidant and Anti-inflammatory Effects in Myocardial Models

Schizandrin and its derivatives have been investigated in various preclinical models for their potential protective effects on the heart muscle, particularly concerning their ability to counteract oxidative stress and inflammation. In models of myocardial infarction and hypertrophy, these compounds have demonstrated significant cardioprotective activities.

Studies have found that Schisandra lignans, including schizandrin, possess antioxidant, anti-inflammatory, and anti-apoptotic (cell death) properties that are beneficial in cardiovascular disease models. nih.gov For instance, in a mouse model of myocardial infarction (MI) induced by ligating the left anterior descending coronary artery, treatment with this compound B was observed to improve heart function and reduce the size of the infarcted area. nih.govplos.org The mechanism for this protection involves the reduction of inflammation and inhibition of apoptosis. nih.govplos.orgresearchgate.net

In cell-based models using H9c2 cardiomyocytes, this compound B has been shown to protect against injury induced by hypoxia (lack of oxygen). nih.govplos.org It mitigates the inflammatory response by reducing the production of pro-inflammatory cytokines while increasing anti-inflammatory cytokines. spandidos-publications.com Specifically, this compound B was found to reverse the hypoxia/reoxygenation-induced increase in pro-inflammatory markers like Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), and the decrease in anti-inflammatory cytokines such as Transforming growth factor-β (TGF-β) and Interleukin-10 (IL-10). spandidos-publications.com

Further research into norepinephrine-induced myocardial hypertrophy found that schizandrin could protect cardiomyocytes by inhibiting the JAK2/STAT3 signaling pathway, which is involved in cell growth and proliferation. nih.gov This intervention led to a decrease in cardiomyocyte apoptosis and an increase in cell viability. nih.gov The antioxidant capacity of Schisandra extracts has also been highlighted in studies where they increased the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in myocardial tissues of rats with isoprenaline-induced myocardial infarction. mdpi.com

Model SystemSchizandrin DerivativeKey FindingsRelevant Signaling Pathways/Markers
Mouse Model of Myocardial InfarctionThis compound BImproved heart function, decreased infarct size, reduced inflammation and apoptosis. nih.govplos.orgDown-regulation of inflammatory cytokines. plos.org
H9c2 Cardiomyocyte Cells (Hypoxia/Reoxygenation)This compound BAttenuated cytotoxicity and apoptosis; reduced pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and increased anti-inflammatory cytokines (TGF-β, IL-10). spandidos-publications.comAMPK/Nrf2 pathway activation. spandidos-publications.com
H9C2 Cardiomyocyte Cells (Norepinephrine-induced)This compoundReduced cardiomyocyte hypertrophy and apoptosis; increased cell viability. nih.govInhibition of JAK2/STAT3 signaling. nih.gov
Rat Model of Myocardial Infarction (Isoprenaline-induced)Schisandra chinensis bee pollen extractIncreased myocardial antioxidant enzyme activities. mdpi.comSuperoxide dismutase (SOD), Catalase (CAT), Glutathione peroxidase (GSH-Px). mdpi.com

Immunomodulatory Research in Preclinical Models

Preclinical studies have explored the immunomodulatory capabilities of schizandrin, demonstrating its influence on both innate and adaptive immune responses. The lignans from Schisandra chinensis, including schizandrin, are recognized for their ability to alter immune system functions, particularly by modulating the production of inflammatory signaling molecules and regulating the activity of immune cells. researchgate.net

A significant aspect of schizandrin's immunomodulatory effect is its ability to regulate the production of cytokines, the proteins that mediate communication between immune cells. In various inflammatory models, schizandrin derivatives have been shown to suppress the release of pro-inflammatory cytokines while in some cases boosting anti-inflammatory ones.

For example, Schizandrin A has been shown to dose-dependently inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in models of cerebral ischemia/reperfusion injury. researchgate.net In parallel, it increased the levels of anti-inflammatory cytokines like TGF-β and IL-10. researchgate.net Similarly, in models of lipopolysaccharide (LPS)-induced sepsis, Schizandrin B inhibited the production of IL-1β, TNF-α, and IL-6 in macrophage-like RAW264.7 cells. e-century.us This anti-inflammatory action is linked to the suppression of key inflammatory pathways, including the Toll-like receptor 4/nuclear factor kappa-B (TLR4/NF-κB) pathway. researchgate.nete-century.us

In human monocytic leukemia cells (THP-1), schizandrin was found to induce the release of Interleukin-8 (IL-8), Macrophage Inflammatory Protein-1β (MIP-1β), and Granulocyte-Macrophage-Colony Stimulating Factor (GM-CSF), suggesting it can enhance certain immune responses. nih.govdoaj.org This indicates that schizandrin's effects can be context-dependent, either suppressing or stimulating cytokine release to modulate the immune environment. nih.govdoaj.org

Schizandrin DerivativeModel SystemEffect on Pro-inflammatory CytokinesEffect on Anti-inflammatory Cytokines
Schizandrin ACerebral Ischemia/Reperfusion (Rat)Decreased TNF-α, IL-1β, IL-6. researchgate.netIncreased TGF-β, IL-10. researchgate.net
Schizandrin BLPS-activated RAW264.7 CellsDecreased IL-1β, TNF-α, IL-6, HMGB1. e-century.usNot specified.
Schizandrin CPrimary Monocytes/Dendritic CellsSuppressed IL-6 and IL-12 secretion. researchgate.netSuppressed IL-10 secretion. researchgate.net
SchizandrinTHP-1 Leukemia CellsInduced IL-8, MIP-1β, GM-CSF release. nih.govdoaj.orgNot specified.

Beyond cytokine modulation, schizandrin impacts the function of various immune cells. In studies using cyclophosphamide-induced immunocompromised mice, polysaccharides from Schisandra were found to enhance the phagocytic function of macrophages, a critical component of the innate immune system. nih.gov Macrophages are responsible for engulfing pathogens and cellular debris, and enhancing their activity can bolster host defense. nih.gov

In human primary monocytes, Schizandrin B and Schizandrin C were observed to suppress the secretion of several cytokines during their maturation into dendritic cells, which are key antigen-presenting cells that link innate and adaptive immunity. researchgate.net However, these lignans did not interfere with the surface marker expression required for maturation itself, suggesting a specific modulatory role on cytokine secretion rather than the maturation process. researchgate.net In LPS-stimulated RAW264.7 macrophages, Schisandra chinensis lignans were shown to suppress the nuclear translocation of transcription factors like NF-κB and AP-1, which are essential for orchestrating inflammatory responses. mdpi.com This action effectively turns down the inflammatory activation of these cells at a molecular level. mdpi.com

Metabolic Regulation Research in Preclinical Models

Preclinical research has identified schizandrin as a potential regulator of metabolic processes, with studies focusing on its effects on lipid and glucose metabolism in models of metabolic syndrome and diabetes.

In a model of chronic stress combined with a high-fat diet, this compound C effectively impeded the accumulation of epididymal white adipose tissue and reduced elevated lipid levels. nih.gov It also lowered the expression of inflammatory markers in the liver, suggesting a link between its anti-inflammatory and lipid-regulating effects. nih.gov Further studies showed that this compound C can regulate lipid metabolism in the context of liver fibrosis. researchgate.net In metabolic associated fatty liver disease (MAFLD) models, this compound A significantly improved serum lipid profiles and reduced liver enzyme levels, mitigating the pathological changes in the liver. sciopen.com

Schizandrin DerivativeModel SystemKey Findings on Lipid Metabolism
This compound BDiet-induced Obese Mice & 3T3-L1 AdipocytesReduced glycerolipid levels, increased lipolysis and fatty acid oxidation, reduced adipocyte size and body weight. nih.gov
This compound CChronic Stress + High-Fat Diet MiceImpeded fat accumulation, reduced elevated lipid levels, decreased inflammatory markers in the liver. nih.gov
This compound AHigh-Fat Diet-induced MAFLD MiceImproved serum lipid profiles, reduced liver enzyme levels and hepatic lipid deposition. sciopen.com

The potential of schizandrin to modulate glucose metabolism has been investigated in several diabetic models. This compound B has been identified as a potential glucagon-like peptide-1 receptor (GLP-1R) agonist. researchgate.netnih.gov In a mouse model of type 2 diabetes mellitus (T2DM), this compound B improved fasting blood glucose levels, enhanced glucose tolerance, and reduced damage to pancreatic tissue. researchgate.netnih.gov In vitro experiments showed that it stimulates insulin (B600854) secretion from pancreatic β-cells through the GLP-1R/cAMP/PKA signaling pathway. researchgate.netnih.gov

This compound C has also shown promise in managing hyperglycemia. mdpi.com It was found to enhance glucose-stimulated insulin secretion in rat pancreatic β-cells. mdpi.com Furthermore, in mouse skeletal muscle cells (C2C12), this compound C improved glucose uptake by increasing the expression of key proteins in the insulin signaling pathway, including insulin receptor substrate-1 (IRS-1), PI3K, Akt, and glucose transporter type 4 (GLUT-4). mdpi.com Lignans from Schisandra chinensis have been noted for their potential to regulate glucose metabolism and improve insulin sensitivity. researchgate.net In studies on diabetic nephropathy, this compound A demonstrated protective effects on the kidneys in diabetic rat models, further highlighting its potential in managing diabetes-related complications. nih.gov

Schizandrin DerivativeModel SystemKey Findings on Glucose Metabolism
This compound BT2DM Mice & β-TC-6 Pancreatic CellsImproved fasting blood glucose and glucose tolerance; stimulated insulin secretion. researchgate.netnih.gov
This compound CINS-1 Pancreatic β-cells & C2C12 Muscle CellsEnhanced glucose-stimulated insulin secretion; increased glucose uptake in muscle cells. mdpi.com
This compound ADiabetic Nephropathy Rat ModelShowed protective effects against kidney damage. nih.gov

Arachidonic Acid Metabolic Pathway Regulation

Schizandrin and its related lignans have demonstrated the ability to modulate the arachidonic acid (AA) metabolic pathway, a critical process in inflammation. The metabolism of AA is primarily carried out by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

In vitro studies have shown that schizandrin exhibits inhibitory effects on both COX-1 and COX-2 enzymes. At a concentration of 1.75 μg/mL, schizandrin was found to inhibit COX-1 and COX-2 by 62% and 54%, respectively. This suggests a potential mechanism for reducing the synthesis of prostaglandins involved in inflammatory responses.

Furthermore, compounds isolated from Schisandra fructus, including schizandrins, have been observed to inhibit 5-lipoxygenase (5-LOX) catalyzed leukotriene production in rat basophilic leukemia cells. This indicates that schizandrin may also interfere with the production of leukotrienes, which are potent mediators of inflammation and allergic reactions.

Table 1: Inhibitory Effects of Schizandrin on Enzymes of the Arachidonic Acid Pathway

EnzymeInhibition PercentageConcentrationReference
Cyclooxygenase-1 (COX-1)62%1.75 µg/mL nih.gov
Cyclooxygenase-2 (COX-2)54%1.75 µg/mL nih.gov
5-Lipoxygenase (5-LOX)Inhibits leukotriene productionNot specified nih.gov

Cardiovascular Regulation Research in Preclinical Models

Vasorelaxation Mechanisms in Aortic Models

Preclinical studies on isolated rat thoracic aorta models have revealed the vasorelaxant effects of schizandrin and its derivatives, suggesting potential applications in cardiovascular health. The mechanisms underlying these effects appear to be multifaceted, involving both endothelium-dependent and -independent pathways.

One of the primary mechanisms identified is the promotion of nitric oxide (NO) and prostacyclin (PGI2) production. Schisantherin A, a lignan found in Schisandra, demonstrated vasorelaxant effects that were partially dependent on an intact endothelium. nih.gov These effects were attributed to its ability to stimulate the production of NO and PGI2, both of which are potent vasodilators. nih.gov Similarly, a hexane (B92381) extract of Schisandra chinensis was found to induce vasorelaxation through an endothelium-dependent NO pathway. researchgate.net

In addition to endothelium-dependent mechanisms, schizandrin compounds also exert direct effects on vascular smooth muscle cells. Schisantherin A has been shown to inhibit the opening of voltage-dependent calcium channels, thereby reducing calcium influx and promoting relaxation. nih.gov Furthermore, the hexane extract of Schisandra chinensis was observed to cause vasorelaxation in endothelium-denuded aorta, suggesting a direct effect on smooth muscle cells. researchgate.net This was linked to the dephosphorylation of the myosin light chain, a key step in muscle relaxation. researchgate.net

Table 2: Vasorelaxation Mechanisms of Schizandrin and Related Compounds in Aortic Models

Compound/ExtractModelKey MechanismsReference
Schisantherin AIsolated rat thoracic aortaEndothelium-dependent (NO and PGI2 production) and -independent (inhibition of voltage-dependent calcium channels) nih.gov
Hexane extract of Schisandra chinensisIsolated rat thoracic aortaEndothelium-dependent NO pathway and direct effect on vascular smooth muscle (dephosphorylation of myosin light chain) researchgate.net
Gomisin JIsolated rat thoracic aortaEndothelium-dependent vasorelaxation via activation of endothelial nitric oxide synthase (eNOS) nih.gov

Anti-atherosclerosis Potential

Schizandrin and its derivatives have shown promise in preclinical models for the prevention and treatment of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries.

One of the key mechanisms identified is the regulation of lipid metabolism. This compound A has been found to upregulate the low-density lipoprotein (LDL) receptor by inhibiting the stabilization of proprotein convertase subtilisin/kexin type 9 (PCSK9) protein. nih.govkoreascience.kr This leads to increased clearance of LDL cholesterol from the blood, a critical factor in the development of atherosclerosis. nih.gov An ethanol (B145695) extract of Schisandrae chinensis fructus was also shown to significantly reduce aortic plaque area and regulate serum lipid levels in a rat model of atherosclerosis. researchgate.net

Furthermore, schizandrin compounds have been observed to exert protective effects on endothelial cells and reduce inflammation, both of which are crucial in the pathogenesis of atherosclerosis. This compound C has been shown to interfere with the PI3K/AKT/mTOR autophagy pathway, which can help in clearing cholesterol and lipid deposits from vascular endothelial cells. nih.gov this compound B has demonstrated protective effects against angiotensin II-induced endothelial cell deficits by activating the Nrf2 pathway, a key regulator of antioxidant responses. dovepress.com

Table 3: Anti-atherosclerotic Mechanisms of Schizandrin Compounds

CompoundProposed MechanismModelReference
This compound AUpregulates LDL receptor by inhibiting PCSK9 protein stabilizationSteatotic model nih.govkoreascience.kr
This compound CRegulates the PI3K/AKT/mTOR autophagy pathway to clear lipid depositsox-LDL-induced HUVECs nih.gov
Ethanol extract of Schisandrae chinensis fructusReduces aortic plaque area and regulates serum lipid levelsExperimentally induced atherosclerosis in rats researchgate.net
This compound BProtects against angiotensin II-induced endothelial deficits by activating the Nrf2 pathwayRat aortic endothelial cells dovepress.com

Structure Activity Relationship Sar Studies of Schizandrin and Its Analogs

Influence of Dibenzocyclooctadiene Core Substructures on Biological Activity

The dibenzocyclooctadiene core is the foundational structure for schizandrin and its analogs, and the nature and position of substituents on this core significantly modulate biological activity. Research into the anti-inflammatory properties of these lignans (B1203133) has revealed key structural determinants.

For instance, studies on the inhibition of lipopolysaccharide (LPS)-induced microglia activation have shown that dibenzocyclooctadiene lignans possessing an S-biphenyl configuration and a methylenedioxy group exhibit strong inhibitory effects. The presence of a methoxy (B1213986) group on the cyclooctadiene ring tends to enhance this anti-inflammatory activity. Conversely, the introduction of an acetyl group on the cyclooctadiene ring or a hydroxyl group at the C-7 position leads to a decrease in inhibitory potency. These findings highlight that specific substitutions on the core structure are critical for potent anti-inflammatory action.

Stereochemical Determinants of Pharmacological Effects

The stereochemistry of dibenzocyclooctadiene lignans, which arises from the restricted rotation between the two phenyl rings (atropisomerism), is a critical factor in their pharmacological effects. This spatial arrangement dictates how the molecule interacts with its biological targets.

SAR for Specific Molecular Target Interactions

Platelet Activating Factor (PAF) Antagonism

The structural features of schizandrin lignans play a significant role in their ability to act as PAF antagonists. Research has identified several key determinants for potent activity. Strong PAF antagonism is observed in lignans that lack certain functional groups, specifically an ester group at the C-6 position and a hydroxyl group at the C-7 position nih.gov. Furthermore, the absence of a methylenedioxy moiety is also associated with stronger activity nih.gov. As mentioned previously, the stereochemistry of the biphenyl (B1667301) core is crucial, with the R-biphenyl configuration being favorable for potent PAF antagonism nih.gov. One derivative, 6(7)-Dehydroschisandrol A, has demonstrated particularly high activity with an IC50 value of 2.1 x 10-6 M nih.gov.

CYP3A4 Inhibition

Several dibenzocyclooctadiene lignans are known inhibitors of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. The SAR for this inhibition has been a subject of significant investigation. The presence of one or two methylenedioxyphenyl groups on the lignan (B3055560) structure is a significant factor contributing to the time- and concentration-dependent inhibition of CYP3A enzymes nih.gov.

Different lignans exhibit a wide range of inhibitory potencies against CYP3A4. For example, gomisin A, gomisin C, and gomisin G are potent inhibitors, with gomisin C showing a particularly low IC50 value nih.gov. Schisandrin (B1198587) A and this compound B also inhibit CYP3A activity, with studies showing this compound B to be a slightly more potent inhibitor than this compound A in rat liver microsomes researchgate.net. The position of the methylenedioxy group can also determine the differential inhibitory effects towards CYP3A4 and its isoform CYP3A5 nih.gov. For instance, gomisin C shows stronger inhibition towards CYP3A4, whereas gomisin G has a stronger inhibitory effect on CYP3A5 nih.gov.

Inhibitory Activity of Schizandrin Lignans on CYP3A4
CompoundReported IC50 (µM)Enzyme SourceReference
This compound A6.60Rat Liver Microsomes researchgate.net
This compound A32.0Recombinant CYP3A4 nih.gov
This compound B5.51Rat Liver Microsomes researchgate.net
Gomisin A1.39Recombinant CYP3A4 nih.gov
Gomisin A1.86Recombinant CYP3A4 nih.gov
Gomisin C0.059Recombinant CYP3A4 nih.gov
Gomisin G0.19Recombinant CYP3A4 nih.gov

Comparative SAR Studies of Different Schizandrin Lignans

Comparative analyses of various schizandrin lignans have provided valuable insights into their structure-activity relationships. For anti-inflammatory activity, compounds like gomisin N, gomisin J, and this compound C have been identified as effective inhibitors of nitric oxide (NO) production in LPS-stimulated macrophages nih.gov. Their inhibitory effects are linked to the blockage of MAPK phosphorylation pathways nih.gov.

In the context of PAF antagonism, a comparative study revealed that the structural configuration is paramount. Lignans with an R-biphenyl configuration, and lacking an ester at C-6, a hydroxyl at C-7, or a methylenedioxy group, consistently show stronger activity nih.gov. This allows for a clear ranking of potency based on these structural features.

For CYP3A4 inhibition, the comparisons are stark. Lignans possessing a methylenedioxyphenyl group, such as gomisin A, C, and G, are generally more potent inhibitors than those without, like this compound A and B nih.govresearchgate.net. Within this subgroup, the specific arrangement and number of these groups, as seen in the potent activity of wuweizisu C (which has two methylenedioxyphenyl groups), further modulate the inhibitory strength against various CYP isozymes nih.gov. The comparative data clearly indicate that gomisin C is a significantly more powerful CYP3A4 inhibitor than this compound A or B nih.govresearchgate.net. These comparative studies are crucial for identifying the most promising candidates for further development and for understanding the molecular basis of their diverse biological activities.

Synthesis and Derivatization of Schizandrin for Enhanced Biological Activity

Chemical Synthesis Strategies for Schizandrin Derivatives

Chemical synthesis strategies for Schizandrin derivatives primarily involve modifying key positions on its dibenzocyclooctadiene skeleton. Researchers have focused on introducing various functional groups to explore their impact on biological activity.

One common approach involves the preparation of oxime ester derivatives, utilizing Schizandrin as a starting material researchgate.netnih.gov. These modifications have been explored to enhance antiproliferative activities against various human cancer cell lines researchgate.netnih.gov. Another strategy involves the utilization of the C-9 position of the Schizandrin core for derivatization researchgate.netnih.gov. For instance, a new series of Schizandrin derivatives synthesized at the C-9 position exhibited potent cytotoxic activities against several cancer cell lines, including HeLa, A549, MCF-7, and DU-145 researchgate.netnih.gov.

Acylation of (±)-Schizandrin has also been described as a method to prepare its analogues tandfonline.com. This catalytic acylation reaction allows for the introduction of various acylating reagents, providing a pathway to diverse derivatives tandfonline.com. Furthermore, total synthesis and semi-synthesis approaches have been employed to create Schizandrin analogs with improved anticancer activities researchgate.net. The absolute configuration of (+)-(7S,8R)-Schizandrin has been redefined using vibrational circular dichroism (VCD) technology combined with quantum chemistry theoretical calculations, providing guidance for industrial synthesis to obtain active stereochemical constructs google.com. The total synthesis of Schizandrin C and its region-isomer has also been achieved, leading to the identification of compounds with protective effects against hepatotoxicity nih.govresearchgate.net. Deoxyschizandrin, another lignan (B3055560), has been synthesized through a concise de novo total synthesis using a double organocuprate oxidation strategy researchgate.net. Efforts have also been made to synthesize Schizandrin A derivatives with acyl groups at 7-OH and/or halogens at C-4 and C-11 to evaluate their ability to inhibit multidrug resistance (MDR) nih.gov.

Evaluation of Biological Activities of Synthesized Analogs

Synthesized Schizandrin analogs have undergone extensive in vitro and in vivo evaluations to assess their enhanced biological activities, particularly in the context of anticancer potential.

Many synthesized derivatives have demonstrated more potent antiproliferative activities compared to the parent Schizandrin compound researchgate.netnih.gov. For example, oxime ester derivatives of Schizandrin showed significant activity against cancer cell lines such as A549, RKO P3, DU145, and HeLa researchgate.netnih.gov. Specifically, compounds 4a and 4b exhibited potent activity against DU-145 and RKOP3 cell lines, with IC50 values of 3.42 µM and 3.35 µM, respectively nih.gov. Another derivative, compound 3a, demonstrated potent activity against A549 cells with an IC50 value of 0.23 µM, which was more potent than the parent molecule (1.48 µM) and comparable to the standard drug doxorubicin (B1662922) (0.82 µM) researchgate.net. Compound 5, a C-9 modified derivative, showed potent cytotoxic activity against DU-145 cells with an IC50 value of 1.38 µM, also comparable to doxorubicin researchgate.netnih.gov.

Further mechanistic studies revealed that these derivatives induce cell cycle arrest and apoptosis in cancer cells. For instance, compound 3a arrested the cell cycle at the S phase and induced early apoptosis in lung cancer cells researchgate.net. Compound 5 arrested cells in the G2/M phase, leading to apoptosis researchgate.netnih.gov. Compounds 4a and 4b induced apoptosis and cell cycle arrest at the G0/G1 phase in DU145 and RKOP3 cells nih.gov. Some derivatives, like compounds 5a and 5e, showed excellent anticancer activity with IC50 values less than 12.5 µM and induced cell cycle arrest at the G0/G1 phase and apoptosis in CAL27 and SCC9 cells researchgate.net.

Beyond anticancer activity, Schizandrin derivatives have also been evaluated for other biological effects. For example, Schizandrin B and Schizandrin C, but not Schizandrin A, were found to ameliorate tert-butylhydroperoxide (tBHP)-induced glutathione (B108866) depletion, indicating enhanced glutathione redox cycling and protection against oxidant injury nih.gov.

The following table summarizes some key findings on the biological activities of synthesized Schizandrin analogs:

CompoundCell Line(s) TestedIC50 (µM)Mechanism of ActionReference
Schizandrin (Parent)A5491.48Cell cycle arrest (S phase), early apoptosis researchgate.net
Compound 3aA5490.23Cell cycle arrest (S phase), early apoptosis researchgate.net
Compound 5DU-1451.38Cell cycle arrest (G2/M phase), apoptosis, tubulin binding researchgate.netnih.gov
Compound 4aDU-145, RKOP33.42Apoptosis, cell cycle arrest (G0/G1 phase), tubulin polymerization inhibition nih.gov
Compound 4bDU-145, RKOP33.35Apoptosis, cell cycle arrest (G0/G1 phase), tubulin polymerization inhibition nih.gov
Compounds 5a, 5eCAL27, SCC9< 12.5Cell cycle arrest (G0/G1 phase), early/late apoptosis researchgate.net

Structure-Activity Relationships of Synthetic Derivatives

Understanding the Structure-Activity Relationships (SAR) of Schizandrin derivatives is crucial for rational drug design and optimization. Research efforts have focused on identifying structural features essential for enhanced biological activity.

For lignans (B1203133), including Schizandrin, the cyclooctadiene ring is a key structural element of interest for anticancer potential mdpi.com. Studies on Schizandrin derivatives have indicated that modifications at the C-9 position can significantly impact cytotoxic activity researchgate.netnih.gov. For instance, compound 5, modified at C-9, showed potent activity against DU-145 cells researchgate.netnih.gov.

In the context of tubulin polymerization inhibition, molecular docking studies and competitive binding assays for compounds like 4a and 4b indicated that these derivatives effectively bind at the colchicine (B1669291) binding site of tubulin nih.gov. This suggests that specific modifications can modulate interaction with cellular targets.

For platelet-activating factor (PAF) antagonism, SAR studies of lignans from Schisandra chinensis revealed that strong activity was associated with lignans lacking an ester group at C-6, a hydroxyl group at C-7, or a methylenedioxy moiety, and possessing an R-biphenyl configuration nih.govresearchgate.net. For example, 6(7)-dehydroschisandrol A, a derivative of schisandrol A, exhibited the highest PAF antagonist activity in one study nih.gov. The presence of a methylenedioxy moiety at C-12 and C-13 positions in lignan compounds has been suggested to be necessary for strong inhibitory effects on liver damage jst.go.jp.

Regarding antioxidant activity, the exocyclic methylene (B1212753) functionality was found to be essential, with the benzoyloxy group potentially increasing the activity of dibenzocyclooctadiene lignans arabjchem.org. In studies evaluating the enhancement of glutathione redox cycling, Schizandrin B and Schizandrin C, but not Schizandrin A, showed beneficial effects, suggesting specific structural requirements for this activity nih.gov. These findings highlight that even subtle structural differences among Schizandrin analogs can lead to significant variations in their biological profiles.

Development of Novel Therapeutic Agent Candidates from Schizandrin Core

The promising biological activities of Schizandrin and its derivatives have positioned the Schizandrin core as a valuable scaffold for the development of novel therapeutic agent candidates. The drug discovery and development process typically involves several stages, from target identification and drug discovery to preclinical and clinical research scienceopen.comfrontiersin.org.

Current efforts are directed towards synthesizing structural analogs of Schizandrins to improve their anticancer potential, with a focus on understanding the SAR related to the cyclooctadiene ring mdpi.com. Compounds like 8a, 8e, and 8f have been identified as deserving additional investigation as potential anticancer candidates researchgate.net. Compound 5, a C-9 modified Schizandrin derivative, has been identified as a mitotic agent due to its ability to arrest cells in G2/M phase and induce apoptosis by occupying the colchicine binding pocket of tubulin, making it a promising lead for anticancer drug development researchgate.netnih.gov. Similarly, oxime ester derivatives 4a and 4b, which inhibit tubulin assembly, represent potential candidates for antitumoral therapy nih.gov.

Schizandrin A (SchA) is also being explored for its neuroprotective effects, with studies indicating its potential to protect against oxygen-glucose deprivation/re-oxygenation (OGD/R)-induced neuronal injury by suppressing autophagy through the AMPK/mTOR pathway mdpi.com. This suggests SchA and its optimized derivatives could be therapeutic candidates for conditions like cerebral ischemia mdpi.com.

The continuous exploration of chemical modifications and comprehensive biological evaluations aims to identify compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles, ultimately leading to the advancement of Schizandrin-based compounds into preclinical and potentially clinical development as novel therapeutic agents scienceopen.comfrontiersin.org.

Advanced Research Methodologies and Approaches in Schizandrin Studies

Computational Modeling and In Silico Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling plays a vital role in contemporary drug design by establishing mathematical relationships between a compound's chemical structure and its biological activity. For Schizandrin and related lignans (B1203133), QSAR studies have been employed to investigate the dependence between their chemical structures and various biological properties, such as their ability to cross the blood-brain barrier (BBB) nih.gov.

QSAR models often incorporate parameters related to lipophilic properties (e.g., logP), excess molar refraction (E), and hydrogen-bonding potential. For instance, a QSAR model used to calculate the logBB (brain-to-blood partition coefficient) values for Schisandrin (B1198587) B, a related lignan (B3055560), utilized its lipophilic properties, excess molar refraction from the Abraham model, and the difference between the logarithms of n-octanol/water and cyclohexane/water partition coefficient values (ΔlogP) nih.gov. The applicability and predictive power of such QSAR models in assessing the permeation of lignans like this compound B through the BBB can be further confirmed by biomimetic chromatographic studies using immobilized artificial membrane (IAM) columns, which offer a more realistic model than purely theoretical ones nih.gov.

QSAR analysis has also been applied to investigate the cytotoxicity of Schisandra chinensis components, revealing the significant contributions of molecular connectivity, ionization potential, and the mass of the compounds to their optimal cytotoxic activity researchgate.net.

Systems Biology Approaches to Schizandrin Action

Systems biology approaches aim to understand the complex interactions within biological systems that govern the effects of a compound like Schizandrin. While direct systems biology studies specifically on Schizandrin are less detailed in the provided search results, related lignans from Schisandra chinensis have been investigated using network pharmacology. For example, integrated plasma and bile metabolomics combined with a UHPLC-Q/TOF-MS and network pharmacology approach have been utilized to explore the potential mechanisms of Schisandra chinensis in protecting against acute alcoholic liver injury scientificarchives.com. This indicates a broader trend in investigating the holistic effects of Schisandra compounds, which would inherently include Schizandrin, by analyzing their impact on metabolic pathways and molecular networks.

The pharmacological effects of Schisandra chinensis and its lignans, including Schizandrin, are multifaceted, influencing various physiological systems such as the central nervous, sympathetic, endocrine, immune, respiratory, cardiovascular, and gastrointestinal systems researchgate.net. These broad effects underscore the need for systems-level investigations to fully map the intricate pathways and molecular targets involved in Schizandrin's therapeutic actions.

Advanced Delivery Systems for Enhanced Schizandrin Bioavailability in Preclinical Models

A significant challenge in the therapeutic application of many natural compounds, including Schizandrin, is their often-limited oral bioavailability due to factors such as poor solubility and extensive first-pass metabolism mdpi.comxtalks.com. Advanced drug delivery systems are being developed to overcome these limitations and enhance Schizandrin's bioavailability in preclinical models.

Self-emulsifying drug delivery systems (SEDDS) represent a promising strategy for improving the solubility, dissolution rate, and oral absorption of poorly water-soluble compounds nih.gov. Studies have shown that SEDDS can significantly increase the bioavailability of Schizandrin and related lignans. For instance, an optimized SEDDS formulation consisting of oleic acid, Tween 20, and Transcutol P significantly increased the relative bioavailability of Schizandrin by 292.2% and this compound B by 205.8% compared to commercial capsules in preclinical rat models nih.govresearchgate.net. This enhancement is attributed to the improved solubility and dissolution rates facilitated by the SEDDS nih.gov.

Other advanced delivery systems, such as matrix metalloproteinase-sensitive peptide-modified PEGylated lipid nanoparticles, have also been explored for related lignans like this compound B to enhance solubility and bioavailability in preclinical myocardial infarction mouse models frontiersin.org. These approaches highlight the ongoing efforts to develop formulations that can optimize the pharmacokinetic profile of Schizandrin, leading to improved therapeutic outcomes.

Analytical Methodologies for Schizandrin and Metabolite Quantification

Accurate and sensitive analytical methodologies are critical for quantifying Schizandrin and its metabolites in biological samples, which is essential for pharmacokinetic, pharmacodynamic, and metabolism studies.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with various detectors, are widely used for the quantitative analysis of Schizandrin in biological matrices.

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the rapid, sensitive, and selective quantification of Schizandrin in rat plasma nih.govnih.gov. This method typically involves liquid-liquid extraction for sample preparation and uses a UHPLC reverse-phase C18e column with a mobile phase of methanol-0.1% formic acid (85:15, v/v) nih.govnih.gov. Detection is performed using a triple quadrupole tandem mass spectrometer in selected reaction monitoring (SRM) mode nih.govnih.gov. The linear range for Schizandrin in rat plasma has been established from 5.0 to 1000 ng/mL, with a lower limit of quantification (LLOQ) of 5 ng/mL nih.govnih.gov. This method has demonstrated excellent accuracy, intra-day and inter-day precision, linearity, stability, recovery, and matrix effects, meeting FDA biological method validation guidelines nih.govresearchgate.net.

Another RP-HPLC method has been developed for the separation and quantification of this compound A and this compound B, using a C18 Bondclone column with methanol-water as the mobile phase and UV detection at 220 nm jst.go.jp. This method achieved good linearity and satisfactory results for the quantification of these compounds in Traditional Chinese Medicine preparations after ultra-sonicate extraction and hydrophilic lipophilic balance (HLB) solid-phase extraction (SPE) purification jst.go.jp.

Table 1: UHPLC-MS/MS Method Validation Parameters for Schizandrin in Rat Plasma

ParameterValue/RangeReference
Linear Range5.0 – 1000 ng/mL nih.govnih.gov
Lower Limit of Quantification (LLOQ)5 ng/mL nih.govnih.gov
Correlation Coefficient (r²)> 0.999 nih.govnih.gov
Intra-day Precision (%RSD)Within ±15% (except LLOQ, within ±20%) nih.govresearchgate.net
Inter-day Precision (%RSD)Within ±15% (except LLOQ, within ±20%) nih.govresearchgate.net
Recovery90.8 – 99.6% nih.gov
Matrix Effect91.5 – 97.8% nih.gov
ColumnUHPLC reverse-phase C18e (100 mm × 2.1 mm, 2 μm) nih.govnih.gov
Mobile PhaseMethanol-0.1% formic acid (85:15, v/v) nih.govnih.gov

Spectroscopic techniques are indispensable for the structural elucidation of Schizandrin and its metabolites.

UV-Vis Spectroscopy: UV-Vis spectra are used for the initial characterization and identification of Schizandrin and its metabolites. For instance, Gomisin T, a metabolite of Schizandrin, exhibits UV absorption maxima at 252, 278, and 288 nm in ethanol (B145695) tandfonline.com. Schizandrin itself has UV/Vis absorption maxima at 218 nm and 252 nm caymanchem.com. UV detection at specific wavelengths (e.g., 220 nm or 210 nm) is commonly employed in HPLC methods for quantifying Schizandrin and related lignans jst.go.jpthermofisher.com.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For example, Gomisin T shows characteristic IR absorption bands at 3432 cm⁻¹ (indicating an OH group) and bands at 1584, 1488, and 1454 cm⁻¹ (indicating aromatic rings) tandfonline.com. IR spectroscopy, often coupled with Fourier Transform Infrared (FTIR) spectroscopy, is also used in the analysis of Schisandra chinensis components to characterize the material researchgate.netplos.orgfrontiersin.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H-NMR and ¹³C-NMR) is crucial for detailed structural elucidation of Schizandrin and its metabolites, providing information about the connectivity and arrangement of atoms. Metabolites such as 3-norschizandrin and 2-norschizandrin have been identified using ¹H-NMR and ¹³C-NMR spectra, which indicated the presence of phenolic hydroxyl groups and methoxyl groups on their aromatic rings tandfonline.com. Two-dimensional NMR techniques like NOESY and COLOC are employed to determine the positions of functional groups, such as phenolic hydroxyl groups, in metabolites tandfonline.com. NMR, along with LC-MS, is used to identify the structures of metabolites isolated from Schisandra chinensis lignans incubated with human liver microsomes researchgate.net.

Mass spectrometry (MS) is a highly specific and sensitive technique essential for identifying and quantifying Schizandrin and its metabolites in complex biological matrices, both in in vitro and in vivo metabolism studies scirp.orgsemanticscholar.orgscirp.org.

In in vitro metabolism studies, Schizandrin's transformation has been investigated using rat liver microsomal fractions. Major metabolites identified through UV, NMR, and MS spectral analysis include 7,8-dihydroxy-schizandrin, 7,8-dihydroxy-2-demethyl-schizandrin, and 7,8-dihydroxy-3-demethyl-schizandrin nih.gov.

For in vivo metabolism studies, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS or UPLC-Q-TOF-MS/MS) is a powerful tool scirp.orgsemanticscholar.orgscirp.orgscirp.org. This approach allows for the detection and identification of metabolites in various biological samples such as plasma, urine, and feces. For instance, in in vivo studies of this compound B (a related lignan), four metabolites were detected and identified in rat feces samples following oral administration, with their molecular ions and fragmentation patterns analyzed by UPLC-MS/MS scirp.orgsemanticscholar.orgscirp.org. These studies revealed metabolic pathways including demethylation, ring opening, and glucuronidation scirp.org. Similarly, for Schisantherin A, another Schisandra lignan, UHPLC-Q-TOF-MS/MS has been used to identify 60 metabolites (48 phase-I and 12 phase-II) in rat liver microsomes, plasma, urine, and bile, indicating metabolic pathways such as oxidation, reduction, methylation, and conjugation with glucuronide, taurine, glucose, and glutathione (B108866) groups nih.gov.

The use of positive electrospray ionization (ESI) mode is common in UPLC-ESI-MS systems for analyzing Schizandrin and its metabolites, with specific parameters optimized for capillary voltage, sampling cone, extraction cone, and source/desolvation temperatures scirp.orgscirp.org. Full-scan mass spectra and mass chromatograms for protonated molecular ions are acquired to determine molecular weights and identify potential metabolites scirp.orgscirp.org.

Table 2: Key Metabolites of Schizandrin and Related Lignans Identified by Mass Spectrometry

Compound StudiedMetabolites IdentifiedBiological Matrix/SystemAnalytical TechniqueReference
Schizandrin7,8-dihydroxy-schizandrin, 7,8-dihydroxy-2-demethyl-schizandrin, 7,8-dihydroxy-3-demethyl-schizandrinRat liver microsomal fractionUV, NMR, MS nih.gov
SchizandrinGomisin T, 3-norschizandrin, 13-norschizandrin, 2-norschizandrinMicrobial biotransformationHPLC, HRMS, UV, IR, NMR tandfonline.com
This compound BOne oxygenated metabolite (in vitro); Four metabolites (M1, M2, M3, M4) with m/z 471, 387, 389, 565 (in vivo)Rat liver S9 fraction, rat fecesUPLC-MS/MS scirp.orgsemanticscholar.orgscirp.org
Schisantherin A60 metabolites (48 phase-I, 12 phase-II), including oxidation, reduction, methylation, and various conjugationsRat liver microsomes, plasma, urine, bileUHPLC-Q-TOF-MS/MS nih.gov

Cell-Based and Animal Model Research Paradigms

Preclinical studies on Schizandrin extensively utilize both in vitro cell culture models and in vivo animal models to elucidate its mechanisms of action and evaluate its efficacy across various physiological and pathological conditions.

Utilizing Specific In Vitro Cell Culture Models for Mechanism Elucidation

Cell culture models provide a controlled environment to dissect the molecular mechanisms underlying Schizandrin's effects.

Neuroprotective Mechanisms: Schizandrin has demonstrated neuroprotective properties in various cell lines. In primary rat cortical cell cultures, Schizandrin protected against glutamate-induced apoptosis by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) family, specifically JNK, ERK, and p38. This protective effect also involved the modulation of the mitochondria-dependent pathway, with observed increases in anti-apoptotic proteins Bcl-2 and Bcl-XL, and attenuation of changes in caspase-12, Nodo G, and AIF protein levels. guidetopharmacology.org Schizandrin A (Sch A), another lignan, exhibited neuroprotective effects in BV-2 cells and primary microglia cells by significantly reducing the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS). citeab.com Sch A also protected primary cortical neurons from L-glutamate-induced neurotoxicity. citeab.com Furthermore, Schizandrin B (Sch B) has shown protective effects on various normal cells, including neurons, without exhibiting cytotoxicity at tested concentrations.

Hepatoprotective Mechanisms: In hepatocyte and stellate cell cultures, Schisandra extracts and isolated lignans, including Schizandrin, inhibited inflammatory signaling pathways like NF-κB and MAPK, leading to reduced cytokine release. They also enhanced the activity of antioxidant enzymes, decreased markers of oxidative stress, and suppressed the activation of stellate cells and collagen production, indicating anti-fibrotic potential. Schizandrin B has also been shown to alleviate damage in hepatocytes.

Anticancer Mechanisms: Research has highlighted Schizandrin's anticancer activities in various cell models. Schizandrin A significantly reduced cell viability in a dose-dependent manner, inhibited proliferation, and induced apoptosis in malignant melanoma A375 cells. Mechanistically, it upregulated pro-apoptotic proteins (cleaved-caspase-3, cleaved-caspase-9, and Bax) while downregulating the anti-apoptotic protein Bcl-2. Additionally, Schizandrin A decreased cell migration and downregulated matrix metalloproteinases (MMP)-2 and MMP-9. It was also found to downregulate lncRNA H19 and inhibit the PI3K/AKT signaling pathway. In colorectal cancer (CRC) cell lines, Schizandrin A effectively inhibited cell growth by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis, acting as an inhibitor of heat shock factor 1 (HSF1). Schizandrin B has been shown to inhibit the proliferation, invasion, and migration of various tumor cell lines and promote their apoptosis. Specifically, in gallbladder cancer cells, Schizandrin B induced apoptosis by modulating the expression of apoptosis-related proteins, including up-regulation of Bax, cleaved caspase-9, cleaved caspase-3, and cleaved PARP, and down-regulation of Bcl-2, NF-κB, cyclin D1, and CDK-4. Schizandrin B also induced cytotoxicity in melanoma, prostate, and glioma cancer cells through the inhibition of Akt.

Cardioprotective Mechanisms: Schizandrin B has demonstrated cardioprotective effects. In H9c2 cells, it attenuated hypoxia/reoxygenation injury by activating the AMPK/Nrf2 signaling pathway. This involved a reduction in pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8, along with increased phosphorylation of AMPK.

Renal Protective Mechanisms: Schizandrin B has shown protective effects on renal cells. It inhibited cisplatin (B142131) (cis-DDP)-induced apoptosis in HK-2 proximal tubule epithelial cells, leading to increased cell viability and alleviation of caspase-3 activation.

Application of Targeted In Vivo Animal Models for Efficacy Studies

Hepatoprotective Efficacy: In rodent models of chemically-induced liver injury (e.g., by carbon tetrachloride, acetaminophen, or alcohol), treatment with Schisandra extracts, containing Schizandrin, significantly reduced serum aminotransferase levels (ALT and AST), indicating decreased hepatocellular damage. Histological analyses revealed less inflammation, necrosis, and collagen deposition in the livers of treated animals. The extracts also enhanced hepatic glycogen (B147801) storage and boosted Phase I and II detoxification pathways.

Neuroprotective Efficacy: Schizandrin A demonstrated neuroprotective efficacy in Alzheimer's disease models. In APP/PS1 transgenic mice, Schizandrin A treatment improved spatial learning and memory ability and suppressed apoptosis in brain tissues. It also reduced the levels of amyloid-beta (Aβ) peptides, specifically Aβ1-42 and Aβ1-40. Furthermore, Schizandrin A modulated microglial polarization, repressing the pro-inflammatory M1 phenotype (indicated by iNOS+/Iba-1+ cells and IL-6 expression) and enhancing the anti-inflammatory M2 phenotype (indicated by Arg-1+/Iba-1+ cells and IL-10 expression). Schizandrin itself has also exhibited neuroprotective effects in mice, reversing p-chlorophenylalanine and caffeine-induced insomnia. As a component of Schisandra chinensis stem extract, Schizandrin significantly reduced neurological impairment and lethality in a 3-nitropropionic acid (3-NPA)-induced mouse model of Huntington's disease, correlating with reductions in lesion area, cell death, and inflammatory factors.

Anticancer Efficacy: In in vivo anticancer efficacy studies, Schizandrin A, when formulated in a microemulsion, significantly retarded tumor growth in nude mice bearing EC109/DDR esophageal carcinoma xenografts. Schizandrin B has also shown favorable antitumor effects in various malignant tumors in preclinical in vivo studies, including melanoma. Moreover, co-administration of Schizandrin B with docetaxel (B913) in Caski cell-xenograft BALB/c nude mice enhanced the anti-tumor effects of docetaxel, leading to inhibited tumor formation and increased apoptotic cells.

Anti-inflammatory Efficacy: Schizandrin A demonstrated anti-inflammatory activity in animal models of acute inflammation. It significantly reduced the degree of edema and inhibited telangiectasia in a xylene-induced ear edema model. Additionally, it improved neurological scores and reduced infarct volume in cerebral ischemia/revascularization (I/R) injury models, highlighting its anti-inflammatory and antioxidant properties in the context of neuroinflammation.

Investigation of Synergistic Effects with Other Compounds in Preclinical Research

Preclinical research often explores the synergistic potential of Schizandrin when combined with other therapeutic agents, aiming to enhance efficacy or overcome resistance mechanisms.

Synergy in Anticancer Therapy: Schizandrin A has been investigated for its synergistic effects in enhancing cancer treatment. When co-loaded with docetaxel (DTX) in a microemulsion, Schizandrin A markedly retarded tumor growth in nude mice bearing esophageal carcinoma xenografts. This synergistic effect was attributed to a dual mechanism involving the reduction of P-glycoprotein (P-gp) expression and the inhibition of P-gp ATPase activity, which are key mechanisms of multidrug resistance. Similarly, Schizandrin B has been shown to enhance the effects of docetaxel in cervical cancer cells, both in vitro and in vivo. This synergy involved the inactivation of key signaling molecules such as AKT, NF-κB, Cyclin D1, CDK-4, MMP-9, Notch1, p38, and β-catenin, alongside the activation of p53.

Synergy in Neuroprotection: In studies involving oxygen-glucose deprivation/reoxygenation (OGD/R)-injured PC12 cells, Schizandrin A demonstrated a potent synergistic effect when combined with 3-Methyladenine (3-MA) or Compound C. This synergy primarily involved the inhibition of autophagy, leading to better cell viability compared to Schizandrin A monotherapy.

Synergy with Antibiotics: While specific studies on isolated Schizandrin lignans are less detailed in this context, research on Schisandra chinensis extracts has indicated potential synergistic effects with conventional antibiotics. For instance, a combination of Schisandra chinensis extract with ampicillin (B1664943) demonstrated a synergistic effect against multidrug-resistant Escherichia coli, suggesting that components within the extract, likely including Schizandrin, could enhance the efficacy of existing antibiotics.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What are the established protocols for isolating Schizandrin from plant sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Validate purity using NMR, mass spectrometry, and HPLC-UV, ensuring retention time and spectral data match reference standards. Report solvent ratios, temperature, and pressure conditions to ensure reproducibility .

Q. What experimental assays confirm Schizandrin’s apoptosis agonist activity, and how are these conducted?

  • Methodological Answer : Use in vitro assays such as flow cytometry (Annexin V/PI staining) to detect apoptotic cells. Combine with caspase-3/7 activity assays and mitochondrial membrane potential measurements (JC-1 dye). Include positive controls (e.g., staurosporine) and validate results across multiple cell lines (e.g., HeLa, HepG2) .

Q. Which preclinical models are most effective for evaluating Schizandrin’s neuroprotective effects?

  • Methodological Answer : Employ rodent models of neurodegenerative diseases, such as MPTP-induced Parkinson’s disease or Aβ-injected Alzheimer’s models. Assess outcomes via behavioral tests (e.g., Morris water maze) and biomarkers (e.g., BDNF, GFAP). Ensure blinding and randomization to reduce bias .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Schizandrin’s reported antioxidant efficacy across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosage, extraction methods). Standardize assays (e.g., DPPH, FRAP) using identical reagent concentrations and incubation times. Validate findings with in vivo oxidative stress markers (e.g., MDA, SOD levels) .

Q. What computational strategies predict Schizandrin’s pharmacokinetics and drug-target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding affinities with targets like Bcl-2 or tubulin. Apply QSAR models to predict ADME properties. Validate predictions with in vitro Caco-2 permeability assays and hepatic microsome stability tests .

Q. How does Schizandrin interact with CYP450 enzymes, and what implications does this have for drug combination studies?

  • Methodological Answer : Perform CYP inhibition assays (fluorometric or LC-MS/MS) using human liver microsomes. Test isoforms CYP3A4 and CYP2D6, which are critical for drug metabolism. Use ketoconazole and quinidine as controls. Analyze interactions via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. What formulation strategies improve Schizandrin’s bioavailability in in vivo studies?

  • Methodological Answer : Develop nanoemulsions or liposomes to enhance solubility. Conduct pharmacokinetic studies in rodents, measuring plasma concentration-time profiles. Compare bioavailability metrics (AUC, Cmax) between formulations and unmodified Schizandrin .

Data Analysis & Reproducibility

Q. How should researchers address inter-study variability in Schizandrin’s immunomodulatory effects?

  • Methodological Answer : Use standardized immune cell isolation protocols (e.g., PBMCs from ≥10 donors). Apply multiplex cytokine profiling (Luminex) to quantify IL-6, TNF-α, and IFN-γ. Perform power analysis to determine sample size adequacy and report effect sizes with 95% confidence intervals .

Q. What statistical methods are appropriate for analyzing Schizandrin’s dose-response relationships?

  • Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression. Calculate EC50/IC50 values with GraphPad Prism. Assess goodness-of-fit via R<sup>2</sup> and residual plots. Include replicates (n ≥ 3) and account for batch effects .

Mechanistic Insights

Table 1 : Key Mechanisms of Schizandrin (Adapted from )

MechanismExperimental ModelKey Assays/Metrics
Apoptosis AgonistHeLa cellsCaspase-3/7 activity, Annexin V staining
Tubulin AntagonismMCF-7 cellsImmunofluorescence, microtubule polymerization assays
Antioxidant ActivityDPPH assayIC50, radical scavenging %

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Schisandrin
Reactant of Route 2
Reactant of Route 2
Schisandrin

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